12-Hydroxydodecanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
12-hydroxydodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCZVWCTKTBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27925-01-5 | |
| Record name | Dodecanoic acid, 12-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27925-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90198521 | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-95-3 | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxydodecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 505-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-hydroxydodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-HYDROXYDODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH3LR2K9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85.00 to 88.00 °C. @ 760.00 mm Hg | |
| Record name | 12-Hydroxydodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 12-Hydroxydodecanoic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA), also known as 12-hydroxylauric acid, is a saturated omega-hydroxy fatty acid. As a C12 fatty acid, it plays a role as a human metabolite and is involved in various biological processes, including the omega-oxidation of fatty acids.[1][2] Its bifunctional nature, possessing both a terminal carboxylic acid and a hydroxyl group, makes it a valuable monomer for the synthesis of polyesters and other polymers with applications in biodegradable materials and drug delivery systems.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₃ | [5] |
| Molecular Weight | 216.32 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | 85-88 °C | [5][6] |
| Boiling Point | 359.00 to 360.00 °C (estimated) | [7] |
| Density | 0.988 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 278 mg/L at 25 °C (estimated) | [7] |
| Ethanol | ~15 mg/mL | [8] |
| DMSO | ~30 mg/mL (sonication recommended) | [9] |
| Dimethylformamide (DMF) | ~3 mg/mL | [8] |
| Methanol | Slightly soluble | [2] |
Table 3: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| pKa | 4.78 ± 0.10 (Predicted) | [2] |
| LogP (o/w) | 2.866 (estimated) | [7] |
| ¹H NMR Spectra | See Experimental Protocols section for details. | [10] |
| ¹³C NMR Spectra | See Experimental Protocols section for details. | [11] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [12][13] |
| IR Spectra | Data available. |
Experimental Protocols
This section outlines the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.
-
Determination of Solubility
The solubility of this compound in various solvents can be determined by the shake-flask method.
-
Apparatus: Analytical balance, vials with screw caps, shaker or rotator, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, GC-MS).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method. The solubility is expressed in units such as mg/mL or g/L.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Potentiometric Titration Protocol:
-
A known weight of this compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent system if solubility in pure water is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure of this compound.
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
The final volume of the solution should be around 0.5-0.7 mL.
-
The sample is mixed thoroughly to ensure homogeneity.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Standard pulse programs are used for both ¹H and ¹³C acquisitions.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Signaling Pathways and Experimental Workflows
Omega-Oxidation of Dodecanoic Acid
This compound is a key intermediate in the omega-oxidation pathway of dodecanoic acid (lauric acid). This metabolic route serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids.[15][16][17][18] The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by cytochrome P450 enzymes.[1][19][20][21][22]
Figure 1. Omega-Oxidation Pathway of Dodecanoic Acid.
Lipase-Catalyzed Polycondensation of this compound
This compound can undergo polycondensation to form polyesters. This reaction can be efficiently catalyzed by lipases, offering a green chemistry approach to polymer synthesis.[3][4][23][24]
Figure 2. Experimental Workflow for Lipase-Catalyzed Polymerization.
Conclusion
This compound is a versatile molecule with well-defined physical and chemical properties that make it of significant interest to researchers in chemistry, biology, and materials science. Its role as a metabolic intermediate and a monomer for bioplastics highlights its importance in both biological systems and sustainable technologies. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for professionals working with this compound, facilitating further research and development in areas such as drug delivery, biodegradable polymers, and metabolic studies.
References
- 1. medsciencegroup.com [medsciencegroup.com]
- 2. This compound | 505-95-3 [chemicalbook.com]
- 3. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers. | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 505-95-3 [sigmaaldrich.com]
- 7. This compound, 505-95-3 [thegoodscentscompany.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]
- 12. This compound [webbook.nist.gov]
- 13. mzCloud – 12 Hydroxydodecanoic acid [mzcloud.org]
- 14. researchgate.net [researchgate.net]
- 15. Omega oxidation - Wikipedia [en.wikipedia.org]
- 16. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. youtube.com [youtube.com]
- 19. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 21. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Unveiling 12-Hydroxydodecanoic Acid: A Technical Guide to Its Natural Origins and Discovery
For Immediate Release
A comprehensive technical guide detailing the natural sources, discovery, and experimental protocols for 12-Hydroxydodecanoic Acid (12-HDA) is now available for researchers, scientists, and professionals in drug development. This valuable fatty acid has been identified in a diverse range of natural sources, from the secretions of honeybees to the cellular structures of plants and protozoa, highlighting its potential significance in various biological systems.
Natural Occurrence of this compound
This compound, a C12 hydroxy fatty acid, has been reported in several distinct natural environments:
-
Royal Jelly: A key component of the nutrition for queen honeybees, royal jelly contains a complex mixture of fatty acids. While 10-hydroxy-2-decenoic acid (10-HDA) is the most prominent, studies have also identified C12 hydroxy fatty acids. One gas chromatography-mass spectrometry (GC-MS) analysis of fresh royal jelly reported the presence of 11-hydroxydodecanoic acid at a concentration of 2.37%[1]. Another study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) indicated the presence of hydroxydodecanoic acid with a total peak area corresponding to a 10% content relative to palmitic acid[2]. The presence of these related molecules suggests that this compound is also a constituent of royal jelly.
-
Trypanosoma brucei: This parasitic protozoan, the causative agent of African trypanosomiasis, has been reported to contain this compound[5]. The lipid composition of Trypanosoma brucei is complex and essential for its survival and pathogenesis.
The following table summarizes the reported natural sources of this compound and related compounds:
| Natural Source | Compound | Method of Analysis | Reported Concentration/Presence | Reference |
| Royal Jelly | 11-Hydroxydodecanoic Acid | GC-MS | 2.37% of total fatty acids | [1] |
| Royal Jelly | Hydroxydodecanoic Acid | LC-HRMS | 10% relative to Palmitic Acid | [2] |
| Pinus radiata Bark | Suberin (containing ω-hydroxyalkanoic acids) | General Chemical Analysis | Presence reported | [3][4] |
| Trypanosoma brucei | This compound | Not Specified | Presence reported | [5] |
The Discovery of this compound and Related Compounds
The discovery of this compound is intertwined with the broader history of fatty acid research and the study of plant wound healing.
The concept of "essential fatty acids" was first proposed by George and Mildred Burr in 1929, revolutionizing the understanding of the nutritional importance of fats beyond being a simple energy source[6][7][8]. This foundational work paved the way for the investigation of a wide array of fatty acids and their biological roles.
A significant milestone in the discovery of related C12 fatty acids came in 1939 with the isolation of "traumatic acid" from wounded bean plants by James English, Jr., James Bonner, and A. J. Haagen-Smit. Traumatic acid, a dicarboxylic acid, was identified as a "wound hormone" that stimulates cell division and callus formation at the site of injury in plants. It is biosynthetically derived from the oxidation of 12-oxo-trans-10-dodecenoic acid, another plant wound hormone. This early research into plant signaling and defense mechanisms highlighted the importance of C12 fatty acid derivatives in biological processes.
While the precise first isolation and characterization of this compound itself is not as prominently documented as that of traumatic acid, its identification in various natural sources has been made possible through the advancement of analytical techniques such as gas chromatography and mass spectrometry.
Experimental Protocols
Isolation and Analysis of Hydroxy Fatty Acids from Royal Jelly (Adapted from GC-MS and LC-HRMS methods)
This protocol provides a general framework for the extraction and analysis of hydroxy fatty acids from royal jelly, which can be optimized for the specific quantification of this compound.
1. Sample Preparation and Lipid Extraction:
-
A known weight of fresh or lyophilized royal jelly is homogenized.
-
Lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).
-
The mixture is vortexed and centrifuged to separate the lipid-containing organic phase.
-
The organic phase is collected, and the solvent is evaporated under a stream of nitrogen.
2. Derivatization for GC-MS Analysis:
-
The dried lipid extract is derivatized to increase the volatility of the hydroxy fatty acids. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a set period.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized sample is injected into a GC-MS system.
-
A capillary column suitable for fatty acid methyl ester (FAME) or silyl derivative analysis is used (e.g., DB-5ms or equivalent).
-
The oven temperature is programmed to ramp up to allow for the separation of different fatty acid derivatives.
-
Mass spectra are acquired in full scan mode, and identification of this compound is achieved by comparing the retention time and mass spectrum with that of a pure standard. Quantification can be performed using an internal standard.
4. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis (for underivatized fatty acids):
-
The lipid extract is redissolved in a suitable solvent (e.g., acetonitrile/isopropanol).
-
Separation is performed on a reverse-phase column (e.g., C18).
-
The mobile phase typically consists of a gradient of acetonitrile and water with a small amount of formic acid.
-
High-resolution mass spectrometry allows for the accurate mass measurement of the deprotonated molecule [M-H]⁻ of this compound, enabling its identification and quantification.
Isolation of Suberin-Derived Fatty Acids from Pinus radiata Bark
This protocol outlines a general procedure for the extraction of suberin components from pine bark.
1. Bark Preparation and Extractive Removal:
-
Pinus radiata bark is dried and ground to a fine powder.
-
Lipophilic extractives are removed by Soxhlet extraction with a non-polar solvent like hexane or diethyl ether.
-
Polar extractives are subsequently removed with a polar solvent such as ethanol or hot water.
2. Suberin Depolymerization:
-
The extractive-free bark is subjected to alkaline hydrolysis (e.g., with NaOH or KOH in methanol) to break the ester bonds of the suberin polymer.
-
The mixture is refluxed for several hours.
3. Isolation of Hydroxy Fatty Acids:
-
After hydrolysis, the mixture is acidified to protonate the fatty acids.
-
The fatty acids are then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is washed, dried, and the solvent evaporated to yield a crude mixture of suberin monomers.
4. Purification and Analysis:
-
The crude extract can be further purified using techniques such as column chromatography on silica gel.
-
The purified fractions are then analyzed by GC-MS (after derivatization) or LC-MS to identify and quantify this compound.
Extraction of Lipids from Trypanosoma brucei
This protocol is a standard method for the total lipid extraction from Trypanosoma brucei cells.
1. Cell Harvesting and Washing:
-
Trypanosoma brucei cells are harvested from culture by centrifugation.
-
The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove culture medium components.
2. Lipid Extraction (Bligh-Dyer Method):
-
The cell pellet is resuspended in a monophasic mixture of chloroform:methanol:water.
-
The mixture is vortexed and then additional chloroform and water are added to induce phase separation.
-
The mixture is centrifuged to separate the lower organic phase (containing lipids) from the upper aqueous phase.
3. Lipid Recovery and Analysis:
-
The lower organic phase is carefully collected.
-
The solvent is evaporated under nitrogen.
-
The lipid extract can then be analyzed for its fatty acid composition, including this compound, using GC-MS or LC-MS as described for royal jelly.
This technical guide provides a foundational understanding of the natural sources and discovery of this compound. The provided experimental protocols offer a starting point for researchers to isolate, identify, and quantify this intriguing fatty acid, paving the way for further investigation into its biological functions and potential applications.
References
- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 2. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry [mdpi.com]
- 3. ugent-dict-farmbook-prd.s3.ugent.be [ugent-dict-farmbook-prd.s3.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 7. Discovering essential fatty acids [asbmb.org]
- 8. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 12-Hydroxydodecanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 12-Hydroxydodecanoic Acid (12-HDA) in various organic solvents. 12-HDA, a hydroxylated fatty acid, is of significant interest in various fields, including polymer chemistry, cosmetics, and pharmaceutical sciences, due to its unique bifunctional nature. Understanding its solubility is critical for its application in synthesis, formulation, and purification processes.
Quantitative Solubility of this compound
The solubility of this compound is influenced by the polarity of the solvent, its hydrogen bonding capabilities, and the temperature. The long hydrocarbon chain imparts significant non-polar character, while the carboxylic acid and hydroxyl groups provide sites for polar interactions and hydrogen bonding.
Below is a summary of available quantitative solubility data for this compound in selected organic solvents. It is important to note that temperature significantly affects solubility, and the values provided are generally at ambient temperature unless otherwise specified.
| Organic Solvent | Solvent Class | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 10 | Not Specified |
| Ethanol | Alcohol | 15 | Not Specified |
| Dimethylformamide (DMF) | Amide | 3 | Not Specified |
| Water | Protic | 0.278 | 25 |
Data sourced from publicly available product information sheets.[1][2]
Qualitative assessments indicate that this compound is also soluble in other polar organic solvents such as other alcohols, and sparingly soluble in non-polar solvents like hexane.
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Isothermal shaker bath or incubator with temperature control (±0.5 °C)
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed glass vials for drying
-
Drying oven or vacuum desiccator
-
Vortex mixer
2.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact weight of the filtered solution.
-
Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of 12-HDA (approximately 85-88°C) until all the solvent has evaporated. Alternatively, a vacuum desiccator can be used for more gentle drying.
-
Once completely dry, allow the vial to cool to room temperature in a desiccator and then weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) in mg/mL is calculated using the following formula: S = (Weight of vial with dried solute - Weight of empty vial) / Volume of filtered solution
-
2.3. Data Reporting
The solubility should be reported in mg/mL or g/100g of solvent, and the temperature at which the measurement was performed must be clearly stated. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of 12-HDA.
This guide provides foundational knowledge and practical methodologies for working with this compound. For specific applications, it is recommended to perform solubility studies under the exact conditions of the intended process.
References
Spectroscopic and Spectrometric Analysis of 12-Hydroxydodecanoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 12-hydroxydodecanoic acid. Designed for researchers, scientists, and professionals in drug development, this document presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is organized into clear, structured tables, accompanied by detailed experimental protocols and a workflow diagram to facilitate understanding and replication of these essential analytical techniques.
Spectroscopic and Spectrometric Data
The following sections summarize the key quantitative data obtained from the analysis of this compound.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables present the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.64 (t) | Triplet | -CH₂-OH (C12) |
| 2.35 (t) | Triplet | -CH₂-COOH (C2) |
| 1.63 (p) | Quintet | -CH₂- (C3) |
| 1.56 (p) | Quintet | -CH₂- (C11) |
| 1.26 (br s) | Broad Singlet | -(CH₂)₈- (C4-C10) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 179.5 | -COOH (C1) |
| 63.1 | -CH₂-OH (C12) |
| 34.1 | -CH₂-COOH (C2) |
| 32.8 | -CH₂- (C11) |
| 29.6 | -(CH₂)ₙ- |
| 29.5 | -(CH₂)ₙ- |
| 29.4 | -(CH₂)ₙ- |
| 29.3 | -(CH₂)ₙ- |
| 25.7 | -(CH₂)ₙ- |
| 24.7 | -(CH₂)ₙ- |
IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Description |
| 3330 (broad) | O-H stretch (alcohol and carboxylic acid) |
| 2920, 2850 | C-H stretch (alkane) |
| 1700 | C=O stretch (carboxylic acid) |
| 1470 | C-H bend (alkane) |
| 1060 | C-O stretch (alcohol) |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data presented here is from electron ionization (EI) mass spectrometry.[1]
Table 4: Mass Spectrometry (EI) Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 216 | < 1 | [M]⁺ (Molecular Ion) |
| 198 | ~10 | [M-H₂O]⁺ |
| 180 | ~5 | [M-2H₂O]⁺ |
| 98 | 100 | [C₆H₁₀O]⁺ (Base Peak) |
| 84 | ~80 | [C₅H₈O]⁺ |
| 69 | ~75 | [C₅H₉]⁺ |
| 55 | ~95 | [C₄H₇]⁺ |
Experimental Protocols
The following protocols provide a general methodology for obtaining the spectroscopic and spectrometric data presented above. Actual experimental conditions may vary based on the specific instrumentation and laboratory procedures.
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, approximately 0.5-0.7 mL) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian) operating at a frequency of 400 MHz or higher for ¹H nuclei is used.[2]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Temperature: The sample is maintained at a constant temperature, typically 298 K.
-
Acquisition Parameters:
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30') is performed.
-
Acquisition Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used.
-
-
Processing: Similar processing steps as for ¹H NMR are applied.
-
-
Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.[2]
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is collected.
-
The sample spectrum is then recorded.
-
Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is commonly used.
-
Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first derivatized (e.g., silylated) to increase its volatility.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
12-Hydroxydodecanoic Acid as a human metabolite.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxydodecanoic acid (12-HDA) is a medium-chain hydroxy fatty acid that has been identified as an endogenous human metabolite.[1] Its formation is primarily attributed to the cytochrome P450-mediated omega-hydroxylation of dodecanoic acid (lauric acid), a common dietary saturated fatty acid. While its precise physiological roles and concentrations in various human tissues are still under active investigation, emerging evidence suggests its involvement in lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the current knowledge on 12-HDA as a human metabolite, including its biosynthesis, metabolic fate, potential physiological significance, and analytical methodologies for its detection and quantification.
Introduction
This compound (12-HDA), also known as 12-hydroxylauric acid, is a 12-carbon saturated fatty acid hydroxylated at the omega (ω) position.[2] As a derivative of dodecanoic acid (lauric acid), a fatty acid prevalent in certain dietary sources like coconut oil, 12-HDA is formed endogenously in humans through oxidative metabolism.[2] The introduction of a hydroxyl group at the terminal methyl group significantly alters the physicochemical properties of the parent fatty acid, rendering it more polar and susceptible to further metabolic reactions. This guide aims to consolidate the existing scientific literature on 12-HDA, with a focus on its biochemistry, analytical determination, and potential biological relevance in the context of human health and disease.
Biosynthesis and Metabolism of this compound
The primary pathway for the formation of 12-HDA in humans is the omega-hydroxylation of dodecanoic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes.
Biosynthesis: Omega-Hydroxylation of Dodecanoic Acid
The key enzymes responsible for the omega-hydroxylation of medium-chain fatty acids like dodecanoic acid belong to the CYP4A family, with CYP4A11 being a prominent member in human liver and kidney.[3][4] These monooxygenases introduce a hydroxyl group at the terminal carbon atom of the fatty acid chain.
The overall reaction can be summarized as follows:
Dodecanoic acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
-
Enzyme: Cytochrome P450 4A11 (and other CYP4A isoforms)
-
Cofactors: NADPH-cytochrome P450 reductase, Cytochrome b5 (enhances activity)[3]
-
Location: Primarily in the endoplasmic reticulum of hepatocytes and renal cells.
The catalytic activity of CYP4A11 for lauric acid ω-hydroxylation has been studied, with reported Kₘ and kcat values varying depending on the experimental system. For recombinant human CYP4A11, Kₘ values for lauric acid have been reported in the range of 11 to 200 µM, with kcat values around 15 to 38 min⁻¹.[3]
Figure 1: Biosynthesis of this compound.
Subsequent Metabolism
Once formed, 12-HDA can undergo further oxidation. It is a known substrate for Class III alcohol dehydrogenase, also known as glutathione-dependent formaldehyde dehydrogenase (ADH5 or FDH).[4] This enzyme catalyzes the oxidation of the terminal hydroxyl group of 12-HDA to an aldehyde, which can then be further oxidized to a dicarboxylic acid, dodecanedioic acid.
The metabolic cascade can be depicted as:
This compound → 12-Oxododecanoic acid → Dodecanedioic acid
-
Enzymes: Alcohol dehydrogenase (e.g., ADH5), Aldehyde dehydrogenase
-
Significance: This pathway facilitates the conversion of a monofunctional fatty acid into a difunctional molecule, which can then be further metabolized through pathways such as peroxisomal β-oxidation.
Figure 2: Subsequent Metabolism of 12-HDA.
Quantitative Data
Despite its confirmed presence as a human metabolite, quantitative data on the physiological concentrations of 12-HDA in human tissues and biofluids are currently limited in the published literature. The Human Metabolome Database (HMDB) lists 12-HDA as "Expected but not Quantified".[2] The table below summarizes the available qualitative information.
| Biofluid/Tissue | Concentration Range | Method of Detection | Reference |
| Human Plasma/Serum | Not Quantified | Expected | HMDB[2] |
| Human Urine | Not Quantified | Expected | HMDB[2] |
| Human Liver | Not Quantified | Expected (due to high CYP4A11 expression) | [3] |
| Human Kidney | Not Quantified | Expected (due to high CYP4A11 expression) | [3] |
Further research is required to establish reference ranges for 12-HDA in healthy and diseased populations.
Physiological Role and Disease Association
The specific physiological functions of 12-HDA in humans are not yet fully elucidated. However, based on the roles of other omega-hydroxy fatty acids and the enzymes involved in its metabolism, several potential areas of significance can be inferred.
-
Lipid Metabolism and Peroxisome Proliferation: The formation of dicarboxylic acids from omega-hydroxylation is a pathway that can lead to peroxisomal β-oxidation, particularly for medium-chain fatty acids.[5][6] Peroxisome proliferators are a class of compounds that induce the proliferation of peroxisomes and the enzymes involved in fatty acid oxidation.[5][6] The induction of CYP4A enzymes is a known marker for peroxisome proliferation.[5][6]
-
Cell Signaling: Other hydroxylated fatty acids, such as hydroxyeicosatetraenoic acids (HETEs), are known to act as signaling molecules in various physiological and pathological processes, including inflammation and cell growth. While a direct signaling role for 12-HDA has not been established, it is a plausible area for future investigation.
-
Metabolic Disorders: Alterations in fatty acid oxidation pathways are central to many inherited metabolic disorders. While no specific disease has been directly linked to 12-HDA metabolism, the study of related hydroxy fatty acids may provide insights.
Experimental Protocols
The quantification of 12-HDA in biological matrices typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized protocols based on the analysis of similar fatty acids.
Quantification of 12-HDA in Human Plasma/Serum by GC-MS
This protocol involves extraction, derivatization to a volatile ester, and subsequent analysis by GC-MS.
5.1.1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., deuterated 12-HDA or a structurally similar odd-chain hydroxy fatty acid)
-
Solvents: Methanol, Chloroform, Hexane (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
5.1.2. Sample Preparation and Extraction
-
To 100 µL of plasma or serum, add the internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
5.1.3. Derivatization
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.
-
Cap the vial tightly and heat at 60°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters.
-
Cool the sample to room temperature.
5.1.4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms or equivalent).
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C) to ensure separation of fatty acid derivatives.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for characteristic ions of the TMS-derivatized 12-HDA and the internal standard for quantification.
Figure 3: GC-MS Workflow for 12-HDA Analysis.
Quantification of 12-HDA in Human Urine by LC-MS/MS
This protocol involves solid-phase extraction for sample clean-up and concentration, followed by sensitive detection using LC-MS/MS.
5.2.1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled 12-HDA)
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
5.2.2. Sample Preparation and SPE
-
Centrifuge the urine sample to remove particulates.
-
To 1 mL of supernatant, add the internal standard.
-
Acidify the urine sample with formic acid to a pH of ~3.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the 12-HDA and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
5.2.3. LC-MS/MS Analysis
-
Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the precursor ion ([M-H]⁻) to a specific product ion for both 12-HDA and the internal standard.
Figure 4: LC-MS/MS Workflow for 12-HDA Analysis.
Conclusion and Future Directions
This compound is an established human metabolite whose significance in health and disease is beginning to be explored. Its biosynthesis via CYP4A-mediated omega-hydroxylation and subsequent metabolism link it to important pathways of fatty acid oxidation. While robust quantitative data in human populations are still needed, the analytical frameworks for its measurement are well-established. Future research should focus on:
-
Establishing reference concentrations of 12-HDA in various human tissues and biofluids in healthy individuals and in different disease states, such as metabolic syndrome, non-alcoholic fatty liver disease, and certain cancers where alterations in lipid metabolism are implicated.
-
Elucidating the specific signaling roles of 12-HDA, if any, and identifying its potential receptors or downstream targets.
-
Investigating the diagnostic and prognostic potential of circulating 12-HDA levels as a biomarker for diseases related to altered fatty acid metabolism.
The continued investigation of 12-HDA will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in human physiology and pathology.
References
- 1. Determination of ω-6 and ω-3 PUFA metabolites in human urine samples using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. monographs.iarc.who.int [monographs.iarc.who.int]
12-Hydroxydodecanoic Acid: A Comprehensive Technical Guide to its Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxydodecanoic acid (12-HDA), a C12 ω-hydroxy fatty acid, is a versatile bio-based monomer with significant potential across a spectrum of industrial applications. Its unique bifunctional nature, possessing both a terminal hydroxyl and a carboxyl group, allows it to serve as a fundamental building block for a variety of polymers and specialty chemicals. This technical guide provides an in-depth overview of the synthesis, polymerization, and key industrial uses of 12-HDA, with a focus on its applications in high-performance polymers, cosmetics, and lubricants. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in leveraging the unique properties of this compound.
Introduction
This compound (12-HDA) is a saturated hydroxy fatty acid with the chemical formula HO(CH₂)₁₁COOH.[1] Traditionally sourced from petrochemical precursors, recent advancements in biotechnology have enabled its production from renewable feedstocks, positioning it as a sustainable alternative in the chemical industry.[2] Its ability to undergo self-polymerization via condensation reactions makes it an ideal monomer for the synthesis of linear polyesters, specifically poly(12-hydroxydodecanoate), a biodegradable thermoplastic with properties comparable to conventional plastics.[2] Furthermore, its amphiphilic nature lends itself to applications in surfactants, emulsifiers, and as a functional ingredient in cosmetic and personal care formulations.[3][4] This guide will explore the synthesis pathways, polymerization methodologies, and diverse industrial applications of 12-HDA, supported by relevant technical data and experimental procedures.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of 12-HDA is essential for its effective utilization in various applications.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₃ | [5] |
| Molecular Weight | 216.32 g/mol | [5] |
| CAS Number | 505-95-3 | [6] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 85-88 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
| LogP | 2.866 (estimated) | [6] |
| pKa | 4.78 ± 0.10 (Predicted) | [6] |
Synthesis of this compound
The production of 12-HDA can be achieved through both chemical and biotechnological routes. While chemical synthesis often involves multi-step processes with harsh reaction conditions, enzymatic and whole-cell biocatalysis offer a more sustainable and highly selective alternative.
Biotechnological Synthesis
The biosynthesis of 12-HDA typically involves the ω-hydroxylation of dodecanoic acid (lauric acid) using microorganisms or isolated enzymes. Cytochrome P450 monooxygenases are particularly effective for this terminal hydroxylation.[3]
References
- 1. tainstruments.com [tainstruments.com]
- 2. infinitalab.com [infinitalab.com]
- 3. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED [mdpi.com]
- 4. The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap [article.sapub.org]
- 5. This compound | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 505-95-3 [chemicalbook.com]
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 12-Hydroxydodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA), also known as 12-hydroxylauric acid, is a naturally occurring hydroxylated fatty acid. It serves as a substrate for enzymes such as human glutathione-dependent formaldehyde dehydrogenase. Its unique bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a valuable building block in the synthesis of polymers and other specialty chemicals. As its applications in research and development expand, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is imperative for ensuring occupational safety and environmental protection.
This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound. It includes a summary of toxicological data, detailed experimental protocols for key safety assessments, and guidance on safe handling practices.
Toxicological Profile
The available toxicological data for this compound is limited. Much of the safety information is derived from predictive models and studies on structurally related compounds.
Acute Toxicity
Quantitative data on the acute toxicity of this compound is sparse. A predicted oral LD50 value is available from computational modeling.
| Endpoint | Species | Route | Value | Reference |
| LD50 (Predicted) | Rat | Oral | 1.3311 mol/kg (~287.9 mg/kg) | [1] |
Irritation and Sensitization
A study investigating the acute dermal irritation potential of a substance containing this compound found it to be non-irritating to the skin.
| Endpoint | Species | Result | Reference |
| Acute Dermal Irritation | Rabbit | Not an irritant |
No specific studies on the eye irritation or skin sensitization potential of pure this compound were identified.
Genotoxicity
No definitive experimental results for the genotoxicity of this compound were found in the public domain. However, a computational prediction suggests it is not mutagenic in the Ames test.
| Endpoint | Test System | Result (Predicted) | Reference |
| Bacterial Reverse Mutation | S. typhimurium | Non-mutagenic |
Carcinogenicity, Reproductive, and Developmental Toxicity
There is no available data on the carcinogenic, reproductive, or developmental toxicity of this compound.
Experimental Protocols
Detailed methodologies for standard toxicological assessments are provided below. These protocols are based on internationally recognized OECD guidelines and are applicable for evaluating the safety of substances like this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, rats are used. Animals are fasted prior to dosing.
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Dose Levels: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. If no mortality is observed, no further testing is needed, and the LD50 is considered to be greater than 2000 mg/kg. If mortality occurs, testing is performed at lower fixed dose levels (300, 50, and 5 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Irritation - OECD 404
This test assesses the potential of a substance to cause skin irritation.
-
Test Animals: Albino rabbits are typically used.
-
Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of shaved skin and covered with a gauze patch and a semi-occlusive dressing for 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Evaluation: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified as irritating or non-irritating.
Acute Eye Irritation - OECD 405
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Test Animals: Albino rabbits are typically used.
-
Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of lesions is scored.
-
Evaluation: Based on the scores, the substance is classified according to its potential to cause eye irritation or serious eye damage.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This in vitro test is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal medium lacking the specific amino acid.
-
Evaluation: If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test detects damage to chromosomes or the mitotic apparatus.
-
Test Animals: Typically mice or rats.
-
Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Analysis: The erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.
Signaling Pathways and Metabolism
This compound is a substrate for cytochrome P450 (CYP) enzymes, specifically those involved in fatty acid metabolism. The primary metabolic pathway is ω-hydroxylation.
ω-Hydroxylation of Dodecanoic Acid
The formation of this compound occurs via the ω-hydroxylation of dodecanoic acid (lauric acid). This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A family, such as CYP4A11. This is a critical step in fatty acid metabolism and detoxification.
Caption: ω-Hydroxylation of dodecanoic acid by CYP4A11.
Further metabolism of this compound can occur through oxidation of the hydroxyl group to an aldehyde and then to a dicarboxylic acid by alcohol and aldehyde dehydrogenases.
Handling and Safety Precautions
Although this compound is not classified as a hazardous substance, prudent laboratory practices should always be followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Ensure adequate ventilation in the workplace.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
Spills and Disposal
-
Spills: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Based on the available information, this compound has a low order of acute toxicity and is not considered a skin irritant. Predictive data suggests it is not genotoxic. However, a significant lack of experimental data exists for several toxicological endpoints, including eye irritation, sensitization, carcinogenicity, and reproductive toxicity. Therefore, it is essential to handle this compound with appropriate caution, utilizing standard laboratory safety procedures and personal protective equipment. Further experimental studies are warranted to provide a more complete toxicological profile of this compound. The primary metabolic pathway involves ω-hydroxylation by cytochrome P450 enzymes, a key process in fatty acid metabolism. Researchers and drug development professionals should consider this metabolic pathway when designing experiments and interpreting results.
References
The Synthesis of Omega-Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of omega-hydroxy fatty acids (ω-HFAs). These molecules, characterized by a hydroxyl group at the terminal methyl carbon of their aliphatic chain, are of significant interest across the chemical, pharmaceutical, and food industries due to their versatile applications as building blocks for polymers, bioactive signaling molecules, and precursors for valuable dicarboxylic acids.[1][2] This document details the primary enzymatic routes for ω-HFA production, presents quantitative data from engineered microbial systems, outlines key experimental protocols, and provides visual representations of the core metabolic pathways.
Core Biosynthetic Pathways
The biosynthesis of ω-HFAs is primarily accomplished through two major enzymatic pathways: the cytochrome P450 monooxygenase system, prevalent in a wide range of organisms including mammals and yeasts, and the alkane hydroxylase system, notably found in bacteria.
Cytochrome P450-Mediated ω-Hydroxylation
In vertebrates, the initial and rate-limiting step of ω-oxidation is catalyzed by cytochrome P450 (CYP) enzymes located in the smooth endoplasmic reticulum of liver and kidney cells.[3][4] This pathway, while typically a minor route for fatty acid catabolism, gains importance when the primary pathway of beta-oxidation is impaired.[3][4]
The reaction sequence is as follows:
-
Hydroxylation: A fatty acid undergoes hydroxylation at the terminal (ω) carbon. This reaction is catalyzed by a mixed-function oxidase system involving a CYP enzyme (e.g., from the CYP4A or CYP4F families), molecular oxygen (O₂), and NADPH as an electron donor.[3][5] The product is an ω-hydroxy fatty acid.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, with NAD+ acting as the oxidant.[3][4]
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, again using NAD+ as the oxidant.[3][4] This results in the formation of a dicarboxylic acid, which can then enter the beta-oxidation pathway.
Members of the CYP4A and CYP4F families are the primary enzymes responsible for the ω-hydroxylation of fatty acids and related molecules like prostaglandins and leukotrienes in humans.[6][7][8] For instance, CYP4A11, CYP4F2, and CYP4F3B are known to hydroxylate arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE), a significant signaling molecule.[8][9]
Alkane Hydroxylase System
In certain bacteria, such as Pseudomonas putida, a multi-component alkane hydroxylase system is responsible for the terminal oxidation of alkanes and fatty acids.[10] The AlkBGT system from Pseudomonas putida GPo1 is a well-characterized example that has been successfully expressed in Escherichia coli for the production of medium-chain ω-HFAs.[10][11] This system exhibits high specificity for medium-chain fatty acids (C5-C12).[10]
The core components of this system are:
-
AlkB: The integral membrane hydroxylase that catalyzes the introduction of the hydroxyl group.
-
AlkG: A rubredoxin that transfers electrons.
-
AlkT: A rubredoxin reductase that facilitates the transfer of electrons from NADH to AlkG.
The overall reaction involves the fatty acid substrate, NADH, and molecular oxygen, yielding the corresponding ω-hydroxy fatty acid. This system has been effectively utilized in engineered E. coli for bioconversion of fatty acids to ω-HFAs.[10]
Quantitative Data from Engineered Systems
Metabolic engineering strategies in microorganisms like E. coli and Saccharomyces cerevisiae have been employed to enhance the production of ω-HFAs. These strategies often involve blocking competing pathways, such as β-oxidation, and overexpressing the necessary biosynthetic enzymes and fatty acid transporters.
| Host Organism | Engineering Strategy | Substrate | Product | Titer (mg/L) | Molar Yield (mol/mol) | Reference |
| E. coli | Overexpression of AlkBGT and FadL; deletion of fadE and fadD | Octanoic Acid | ω-Hydroxyoctanoic Acid | 275.48 | 0.63 | [10][11] |
| E. coli | Overexpression of AlkBGT and FadL; deletion of fadE and fadD | Decanoic Acid | ω-Hydroxydecanoic Acid | 309 | 0.86 | [10][11] |
| E. coli | Overexpression of AlkBGT and FadL; deletion of fadE and fadD | Dodecanoic Acid | ω-Hydroxydodecanoic Acid | 249.03 | 0.56 | [10][11] |
| S. cerevisiae | Disruption of FAA1, FAA4, POX1; expression of CYP52M1-AtCPR1 | Glucose (de novo) | ω-Hydroxy C16 & C18 FAs | 347 | Not Reported | [12] |
Experimental Protocols
Whole-Cell Bioconversion for ω-HFA Production in E. coli
This protocol is a representative method for producing ω-HFAs using engineered E. coli expressing the AlkBGT system.
a. Strain Preparation:
-
Culture the engineered E. coli strain (e.g., with deletions in fadD and fadE, and expressing AlkBGT and FadL) overnight at 37°C in Luria-Bertani (LB) medium with appropriate antibiotics.
-
Inoculate fresh Terrific Broth (TB) medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue incubation at a lower temperature (e.g., 25°C) for 12-16 hours.
b. Bioconversion Reaction:
-
Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 20).
-
Add the fatty acid substrate (e.g., decanoic acid) to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.
c. Product Extraction and Analysis:
-
Acidify the reaction mixture to pH 2.0 with HCl.
-
Extract the ω-HFAs with an equal volume of ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase and evaporate the solvent.
-
Derivatize the dried extract for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Microsomal Assay for Cytochrome P450 ω-Hydroxylase Activity
This protocol outlines a general method for assessing the ω-hydroxylase activity of cytochrome P450 enzymes in liver microsomes.
a. Microsome Preparation:
-
Homogenize fresh liver tissue in ice-cold buffer (e.g., potassium phosphate buffer with KCl and EDTA).
-
Centrifuge the homogenate at low speed (e.g., 9,000 x g) to pellet cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
b. Hydroxylation Assay:
-
Prepare a reaction mixture containing microsomal protein, buffer, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fatty acid substrate (e.g., lauric acid or arachidonic acid).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
c. Product Analysis:
-
Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the formation of ω-hydroxy fatty acids.
Conclusion
The biosynthesis of omega-hydroxy fatty acids is a well-conserved metabolic process with significant potential for biotechnological applications. The cytochrome P450 and alkane hydroxylase systems represent two robust enzymatic pathways for the production of these valuable compounds. Through metabolic engineering, microbial hosts can be optimized for high-yield production of specific ω-HFAs from renewable feedstocks. The experimental protocols and data presented in this guide provide a foundation for researchers and developers to further explore and harness these biosynthetic pathways for various industrial and therapeutic purposes.
References
- 1. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Enzymatic Synthesis of 12-Hydroxydodecanoic Acid Using Cytochrome P450: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of 12-hydroxydodecanoic acid (12-HDA) utilizing cytochrome P450 (CYP) monooxygenases. 12-HDA is a valuable bifunctional molecule with applications in the synthesis of polymers, cosmetics, and pharmaceuticals. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods.
Introduction
Cytochrome P450 enzymes are a versatile class of heme-thiolate proteins known for their ability to catalyze the oxidation of a wide range of substrates, including fatty acids.[1][2] The regioselective hydroxylation of dodecanoic acid (lauric acid) at the terminal (ω) position to produce 12-HDA is a challenging chemical transformation that can be efficiently achieved using specific CYP enzymes.[3][4] This process typically involves the transfer of electrons from a redox partner, such as a reductase, and requires a cofactor like NADPH.[3][5] Engineered P450s and whole-cell biocatalytic systems have been developed to improve reaction efficiency and yield.[3][6][7]
Key Concepts and Principles
The enzymatic synthesis of 12-HDA via cytochrome P450 catalysis involves several key components and principles:
-
Cytochrome P450 Monooxygenase: The core catalyst that binds both the fatty acid substrate and molecular oxygen. The heme iron active site is responsible for the regio- and stereoselective hydroxylation.
-
Redox Partners: P450 enzymes require electrons to activate molecular oxygen. These electrons are typically transferred from NADPH via a reductase partner.[3] In some systems, a three-component system involving a reductase, a ferredoxin, and the P450 enzyme is utilized.[3] Self-sufficient P450s, such as P450 BM3, contain both the monooxygenase and reductase domains in a single polypeptide chain.[6]
-
Cofactor Regeneration: The reaction consumes NADPH, which is an expensive cofactor. In whole-cell systems, the host organism's metabolism regenerates NADPH. In in vitro systems, a secondary enzyme system, such as glucose dehydrogenase, is often employed for cofactor recycling.[7]
-
Whole-Cell vs. Purified Enzyme Systems: Whole-cell biocatalysis utilizes genetically engineered microorganisms (e.g., E. coli) to express the P450 and its redox partners, providing a self-contained system with inherent cofactor regeneration.[3][6] Purified enzyme systems offer a more defined reaction environment but require the addition of cofactors and redox partners.
Data Presentation: Comparative Performance of P450 Systems
The following tables summarize quantitative data from various studies on the enzymatic synthesis of 12-HDA and related fatty acid hydroxylations.
Table 1: Performance of Different Cytochrome P450 Systems for 12-HDA Synthesis
| P450 System | Host Organism/System | Substrate | Product | Yield/Titer | Reference |
| CYP153A from Marinobacter aquaeloei fused to reductase domain of P450 BM3 | E. coli whole-cell | Dodecanoic acid | ω-hydroxy dodecanoic acid | Not specified | [6] |
| P450 BM3 | Soluble and co-immobilized enzymes with glucose dehydrogenase for NADPH regeneration | Dodecanoic acid (C12:0) | Hydroxylated dodecanoic acid | 1.86 g·L⁻¹·hr⁻¹ reaction rate, ≥90% conversion of 80 mM C12:0 | [7] |
| CYP153ALm from Limnobacter sp. 105 MED with native redox partners | E. coli whole-cell | Dodecanoic acid | This compound (12-OHDDA) | 3.28 g/L | [3] |
| CYP153ALm from Limnobacter sp. 105 MED with CamA/B redox partners | E. coli whole-cell | Dodecanoic acid | This compound (12-OHDDA) | 2 g/L | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for 12-HDA Synthesis using Engineered E. coli
This protocol is based on the methodology for using E. coli expressing a P450 system for fatty acid hydroxylation.[3]
1. Materials and Reagents:
-
Recombinant E. coli strain expressing the desired cytochrome P450 (e.g., CYP153ALm) and its redox partners.
-
Luria-Bertani (LB) medium with appropriate antibiotics for selective pressure.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.
-
Potassium phosphate buffer (100 mM, pH 7.5).
-
Glucose.
-
Dodecanoic acid.
-
Ethyl acetate for extraction.
-
Anhydrous sodium sulfate.
-
Gas chromatography-mass spectrometry (GC-MS) for analysis.
2. Procedure: a. Cell Culture and Induction: i. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking. ii. The next day, inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. iii. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. iv. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
Protocol 2: In Vitro Enzymatic Synthesis of 12-HDA using Purified P450 BM3
This protocol describes the use of a purified, self-sufficient P450 enzyme with an NADPH regeneration system.[7]
1. Materials and Reagents:
-
Purified P450 BM3 enzyme.
-
Purified glucose dehydrogenase (GDH).
-
Potassium phosphate buffer (pH 7.5-8.0).
-
Dodecanoic acid.
-
NADPH or NADP⁺.
-
Glucose.
-
Dimethyl sulfoxide (DMSO) as a co-solvent.
-
Ethyl acetate for extraction.
-
Analytical standards for 12-HDA.
-
HPLC or GC-MS for analysis.
2. Procedure: a. Reaction Setup: i. In a temperature-controlled reaction vessel, prepare a reaction mixture containing potassium phosphate buffer, P450 BM3 (e.g., 1-2 µM), and GDH (e.g., 2-4 U/mL). ii. Add NADP⁺ (e.g., 0.5-1 mM) and a saturating concentration of glucose (e.g., 50-100 mM). iii. Prepare a stock solution of dodecanoic acid in DMSO. iv. Start the reaction by adding the dodecanoic acid stock solution to the reaction mixture to the desired final concentration (e.g., up to 80 mM), ensuring the final DMSO concentration is controlled (e.g., 10%).[7]
Visualizations
Caption: Workflow for whole-cell synthesis of 12-HDA.
Caption: Simplified catalytic cycle of cytochrome P450.
Troubleshooting and Optimization
-
Low Yield:
-
Whole-cell: Optimize induction conditions (IPTG concentration, temperature, duration). Ensure adequate aeration and glucose supply for cofactor regeneration. Cell permeability might be a limiting factor.
-
In vitro: Ensure the activity of the P450 and reductase enzymes. Optimize the ratio of P450 to reductase. Check the efficiency of the NADPH regeneration system.
-
-
Substrate/Product Inhibition: High concentrations of dodecanoic acid or 12-HDA can be inhibitory or toxic to the cells.[7] A substrate feeding strategy can be employed to maintain a low but sufficient substrate concentration.[7]
-
Poor Substrate Solubility: Dodecanoic acid has low aqueous solubility. The use of co-solvents like DMSO or substrate feeding can improve availability.[3][7]
-
Overoxidation: In some cases, the primary alcohol product (12-HDA) can be further oxidized to the corresponding aldehyde and carboxylic acid.[8] Reaction time and enzyme choice can be optimized to minimize this.
By following these protocols and considering the key principles and optimization strategies, researchers can effectively utilize cytochrome P450 systems for the efficient and selective synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED [mdpi.com]
- 4. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of 12-Hydroxydodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxydodecanoic acid (12-HDA) is a valuable long-chain hydroxy fatty acid with applications in the synthesis of polymers, cosmetics, and as a precursor for pharmacologically active molecules. This document provides detailed protocols for the chemical synthesis and purification of 12-HDA, as well as an overview of alternative biocatalytic production methods. The protocols are designed to be practical for a standard laboratory setting.
Synthesis of this compound
Two primary approaches for the synthesis of 12-HDA are presented: a chemical synthesis route via selective reduction of a dicarboxylic acid monoester and a summary of biocatalytic methods.
Chemical Synthesis: Selective Reduction of Dodecanedioic Acid Monomethyl Ester
This method involves the selective reduction of the ester carbonyl of dodecanedioic acid monomethyl ester using a borane-tetrahydrofuran complex. The carboxylic acid group is unreactive under these conditions, allowing for a targeted synthesis.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Dodecanedioic acid monomethyl ester
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanedioic acid monomethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (approximately 1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Biocatalytic Synthesis Methods
Biocatalytic methods offer a "green" alternative to chemical synthesis, often with high selectivity and milder reaction conditions. These methods typically involve the use of whole-cell biocatalysts or isolated enzymes.
-
Whole-Cell Biotransformation: Engineered strains of Escherichia coli or the yeast Candida viswanathii can be used to produce 12-HDA.[1] For instance, E. coli expressing a P450 monooxygenase system can hydroxylate dodecanoic acid at the ω-position.[2][3] Similarly, engineered C. viswanathii can convert dodecane to 12-HDA.[1]
-
Enzymatic Synthesis: Isolated enzymes, such as cytochrome P450s, can be used in vitro to catalyze the hydroxylation of dodecanoic acid.[3]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Reference |
| Chemical Synthesis | Dodecanedioic acid monomethyl ester | Borane-tetrahydrofuran complex | High (typically >80%) | General Method |
| Biocatalytic (E. coli) | Dodecanoic acid | Engineered E. coli with P450 system | 1.2 - 4 g/L | [2] |
| Biocatalytic (E. coli) | Dodecanoic acid | Engineered E. coli with CYP153A | 2 - 3.28 g/L | [3] |
| Biocatalytic (Yeast) | Dodecane | Engineered Candida viswanathii | up to 12.7 g/L | [1] |
Purification of this compound
The crude 12-HDA obtained from chemical synthesis can be purified by a two-step process involving flash column chromatography followed by recrystallization.
Flash Column Chromatography
This technique is used to remove the majority of impurities from the crude product.
Experimental Protocol:
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Small amount of acetic acid (optional, for acidic compounds)
-
Chromatography column
-
Compressed air or pump
-
Test tubes or flasks for fraction collection
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine a suitable eluent system by TLC analysis. A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf value for the product is around 0.3. A small amount of acetic acid can be added to the eluent to improve the peak shape of carboxylic acids.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude 12-HDA in a minimal amount of the eluent or a more polar solvent like dichloromethane, and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., from 20% ethyl acetate in hexanes to 50% ethyl acetate in hexanes) if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization
This final purification step yields highly pure, crystalline 12-HDA.
Experimental Protocol:
Materials:
-
Partially purified this compound from chromatography
-
Ethyl acetate
-
Hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the 12-HDA in a minimal amount of hot ethyl acetate.
-
Inducing Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is 85-88 °C.
Workflow Visualization
The following diagram illustrates the overall workflow for the chemical synthesis and purification of this compound.
Caption: Workflow for the chemical synthesis and purification of 12-HDA.
References
Application Notes and Protocols for Biodegradable Polyester Synthesis from 12-Hydroxydodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA) is a versatile, bio-based monomer that serves as an excellent building block for the synthesis of biodegradable polyesters. The resulting polymer, poly(12-hydroxydodecanoate) [poly(12-HDA)], exhibits desirable properties such as biocompatibility and biodegradability, making it a promising candidate for various applications, including drug delivery systems, medical implants, and environmentally friendly plastics. These application notes provide detailed protocols for the synthesis and characterization of poly(12-HDA).
Synthesis of Poly(12-hydroxydodecanoate)
Poly(12-HDA) can be synthesized via two primary routes: enzymatic polymerization and chemical polycondensation. Enzymatic methods offer a green and sustainable approach, while chemical synthesis can be tailored for large-scale production.
Enzymatic Polymerization
Enzymatic polymerization of 12-HDA is a mild and selective method that utilizes lipases as catalysts. Immobilized lipase from Candida antarctica (Novozym 435) is particularly effective for this purpose.[1]
Experimental Protocol: Enzymatic Synthesis of Poly(12-HDA)
-
Materials:
-
This compound (12-HDA)
-
Immobilized Candida antarctica lipase (e.g., Novozym 435)
-
Toluene (anhydrous)
-
Molecular sieves 4Å
-
-
Procedure:
-
To a dried reaction vessel, add 12-HDA and anhydrous toluene.
-
Add molecular sieves 4Å to the reaction mixture to remove water generated during the reaction.
-
Add immobilized lipase to the mixture.
-
The reaction is carried out at 90°C with continuous stirring.[1]
-
Monitor the progress of the polymerization by periodically analyzing the molecular weight of the polymer using Gel Permeation Chromatography (GPC).
-
Upon completion, terminate the reaction by filtering off the enzyme and molecular sieves.
-
Precipitate the polymer by pouring the reaction solution into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Quantitative Data: Enzymatic Polymerization of Poly(12-HDA)
| Parameter | Value | Reference |
| Monomer | This compound | [1] |
| Catalyst | Immobilized Candida antarctica lipase | [1] |
| Solvent | Toluene | [1] |
| Temperature | 90°C | [1] |
| Weight Average Molecular Weight (Mw) | Up to 50,000 g/mol |
Chemical Synthesis: Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point in the presence of a catalyst. This method is suitable for producing high molecular weight polyesters.
Experimental Protocol: Melt Polycondensation of 12-HDA
-
Materials:
-
This compound (12-HDA)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)
-
Antioxidant (e.g., triphenyl phosphite)
-
-
Procedure:
-
Place 12-HDA, catalyst, and antioxidant in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the mixture to a temperature above the melting point of 12-HDA (e.g., 180°C) under a slow stream of nitrogen to facilitate the removal of water.
-
After an initial period of atmospheric pressure polycondensation, apply a high vacuum to further drive the reaction and increase the molecular weight of the polymer.
-
Continue the reaction under vacuum until the desired molecular weight is achieved, as monitored by GPC.
-
Cool the reactor to room temperature and collect the solid polymer.
-
Quantitative Data: Chemical Synthesis of Polyesters
| Parameter | Value | Reference |
| Monomer | Lactic Acid (for Polylactic Acid) | [2] |
| Catalyst System | Ti[OCH(CH₃)₂]₄, p-toluenesulfonic acid, 2,2-dimethylolpropionic acid | [2] |
| Temperature | 180°C | [2] |
| Pressure | 30 Pa (vacuum) | [2] |
| Reaction Time | 12 hours | [2] |
| Weight Average Molecular Weight (Mw) | 40,000 - 210,000 g/mol | [2] |
| Yield | 72% | [2] |
Characterization of Poly(12-hydroxydodecanoate)
The synthesized poly(12-HDA) should be characterized to determine its molecular weight, thermal properties, and crystalline structure.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Protocol: GPC Analysis
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of 1-2 mg/mL.[3] Allow the sample to dissolve completely, which may take several hours.[3] Filter the solution through a 0.2 µm PTFE filter before injection.[3]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[4]
-
Columns: Employ a set of columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Use the same solvent as used for sample preparation (e.g., THF) at a constant flow rate.
-
Calibration: Calibrate the system using polystyrene standards of known molecular weights.[4]
-
Analysis: Inject the filtered sample solution and record the chromatogram. Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.[4]
Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Protocol: DSC and TGA Analysis
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 100°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[5]
-
Cool the sample back to room temperature at a controlled rate.
-
Perform a second heating scan under the same conditions.
-
Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the thermograms.[5] The melting temperature of poly(12-HDA) is reported to be 87.6°C, with a crystallization temperature of 64°C.[1]
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[5]
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset decomposition temperature (Td) from the TGA curve.
-
Quantitative Data: Thermal Properties of Poly(12-HDA)
| Property | Value | Reference |
| Melting Temperature (Tm) | 87.6°C | [1] |
| Crystallization Temperature (Tc) | 64°C | [1] |
Biodegradation of Poly(12-hydroxydodecanoate)
The biodegradability of poly(12-HDA) is a key feature for its applications. Biodegradation is primarily initiated by enzymatic hydrolysis of the ester bonds.[6]
Protocol: In Vitro Biodegradation Study
-
Materials:
-
Poly(12-HDA) films or powder
-
Phosphate buffer solution (pH 7.4)
-
Lipase from Pseudomonas cepacia or other suitable lipases
-
Activated sludge (for environmental biodegradation simulation)[1]
-
-
Procedure:
-
Prepare films or press pellets of the polymer of known weight.
-
Immerse the polymer samples in a phosphate buffer solution containing the degrading enzyme (e.g., lipase) or activated sludge.
-
Incubate the samples at a constant temperature (e.g., 37°C) with gentle shaking.
-
At regular intervals, remove the polymer samples, wash them with distilled water, and dry them to a constant weight.
-
Calculate the percentage of weight loss to determine the rate of degradation.
-
Analyze the surface morphology of the degraded polymer using Scanning Electron Microscopy (SEM).
-
Monitor the change in molecular weight of the polymer over time using GPC.[6]
-
Visualizations
Caption: Workflow for the enzymatic synthesis of poly(12-hydroxydodecanoate).
Caption: Enzymatic degradation pathway of poly(12-hydroxydodecanoate).
References
- 1. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102746500B - Method for synthesizing high-molecular-weight poly(lactic acid) through melt polycondensation of lactic acid under catalysis of three-way composite catalyst - Google Patents [patents.google.com]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: 12-Hydroxydodecanoic Acid for Polyamide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA) is a versatile C12 fatty acid that serves as a valuable bio-based monomer for the synthesis of high-performance polyamides. Through a two-step process involving the conversion of its terminal hydroxyl group to an amine followed by polymerization, 12-HDA is transformed into Polyamide 12 (PA12). PA12 is a commercially significant engineering thermoplastic known for its excellent mechanical properties, thermal stability, and chemical resistance.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 12-HDA as a monomer in polyamide production, targeting researchers in materials science and drug development who may leverage polyamides for applications such as medical devices, drug delivery systems, and advanced coatings.[3][4]
From this compound to Polyamide 12: An Overview
The overall process involves two key stages:
-
Monomer Synthesis: Conversion of this compound to 12-aminododecanoic acid. This critical step transforms the hydroxy acid into an amino acid, the direct precursor for polyamide synthesis.
-
Polymerization: Self-condensation of 12-aminododecanoic acid to yield high molecular weight Polyamide 12.
Caption: From Monomer to Polymer.
Data Presentation: Properties of Polyamide 12
The following tables summarize the key mechanical, thermal, and chemical properties of Polyamide 12 derived from 12-aminododecanoic acid.
Table 1: Mechanical Properties of Polyamide 12
| Property | Value | Test Standard |
| Tensile Strength | 43 - 53 MPa | ASTM D638 / DIN EN ISO 527-2 |
| Tensile Modulus of Elasticity | 1387 - 1586 MPa | ASTM D638 / DIN EN ISO 527-2 |
| Elongation at Break | 9.5 - 14% | ASTM D638 |
| Flexural Strength | 48 - 68.9 MPa | ASTM D790 / DIN EN ISO 178 |
| Flexural Modulus | 1310 - 1387 MPa | ASTM D790 |
| Notched Izod Impact | 32 J/m | ASTM D256 |
| Hardness (Shore D) | 73 | ASTM D2240 |
Table 2: Thermal Properties of Polyamide 12
| Property | Value | Test Standard |
| Melting Temperature | 178 - 180 °C | DIN EN ISO 11357 |
| Glass Transition Temperature | 37 - 75.2 °C | DIN EN ISO 11357 |
| Heat Deflection Temperature @ 0.45 MPa | 97 - 180 °C | ASTM D648 |
| Heat Deflection Temperature @ 1.82 MPa | 95 °C | ASTM D648 |
| Thermal Conductivity | 0.30 - 0.70 W/(m·K) | ISO 22007-4:2008 / ASTM E1225 |
| Coefficient of Thermal Expansion | 62.3 - 124.6 µm/m-°C | ASTM E831 |
Table 3: Physical and Chemical Properties of Polyamide 12
| Property | Value | Notes |
| Density | 1.00 - 1.02 g/cm³ | |
| Water Absorption (24h) | 0.07% | Lowest among polyamides, ensuring dimensional stability in humid environments.[5] |
| Chemical Resistance | Excellent | Resistant to oils, fuels, greases, hydraulic fluids, salt water, and many solvents.[6][7][8] Not resistant to concentrated acids and bases.[2][8] |
Experimental Protocols
Protocol 1: Synthesis of 12-Aminododecanoic Acid from this compound
This protocol outlines a two-step process for the conversion of the hydroxyl group of 12-HDA to an amine group via an intermediate tosylate.
Step 1: Tosylation of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) dissolved in a minimum amount of anhydrous pyridine to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 12-tosyloxydodecanoic acid.
Step 2: Amination of 12-Tosyloxydodecanoic Acid
-
Reaction Setup: Dissolve the crude 12-tosyloxydodecanoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Ammonia Addition: Add an excess of aqueous ammonia solution (e.g., 28-30%) to the flask.
-
Reaction: Heat the mixture in a sealed pressure vessel at 100-120 °C for 12-24 hours.
-
Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude 12-aminododecanoic acid.
-
Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 12-aminododecanoic acid.[9]
References
- 1. US8889865B2 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. prepchem.com [prepchem.com]
- 5. organic chemistry - How do you create primary amines from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]
Formulation of 12-Hydroxydodecanoic Acid in Cosmetic Emulsions and Creams: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA), a hydroxylated fatty acid, is a promising active ingredient in cosmetic and dermatological formulations. Its purported benefits include skin moisturization, improvement of skin barrier function, and potential anti-aging effects through the modulation of key signaling pathways. This document provides detailed application notes and experimental protocols for the successful incorporation of 12-HDA into cosmetic emulsions and creams, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 12-HDA is crucial for effective formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| INCI Name | Hydroxydodecanoic Acid | |
| CAS Number | 505-95-3 | [1] |
| Molecular Formula | C12H24O3 | [1] |
| Molecular Weight | 216.32 g/mol | [1] |
| Appearance | White to off-white waxy solid/powder | [2] |
| Melting Point | 85-88 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, propylene glycol); sparingly soluble in water. | [4][5] |
| pKa | ~4.78 | [6] |
Formulation Guidelines
Successful incorporation of 12-HDA into cosmetic emulsions requires careful consideration of concentration, pH, and choice of excipients.
Concentration Range
Based on data from similar hydroxy fatty acids, the recommended concentration range for 12-HDA in cosmetic formulations is 1% to 5% (w/w) .[7] Higher concentrations may be used for specialized treatments, but care should be taken to assess potential skin irritation.
pH Considerations
The pH of the final formulation is critical for the stability and bioavailability of 12-HDA. A pH range of 5.0 to 7.8 is recommended to ensure the stability of the emulsion and minimize the potential for skin irritation.[7] A lower pH (around 3.5) may increase the bioavailability of the free acid form, but can also compromise emulsion stability and increase the risk of irritation.[4]
Compatible Emulsifiers
The choice of emulsifier depends on the desired emulsion type (oil-in-water or water-in-oil).
-
Oil-in-Water (O/W) Emulsions: High HLB (Hydrophilic-Lipophilic Balance) emulsifiers are required. Suitable options include:
-
Water-in-Oil (W/O) Emulsions: Low HLB emulsifiers are necessary. Suitable options include:
Experimental Protocols
The following are detailed protocols for the preparation of O/W and W/O emulsions containing 12-HDA.
Protocol for a 2% 12-HDA Oil-in-Water (O/W) Cream
This protocol yields a stable and aesthetically pleasing cream.
Table 1: Formulation for 2% 12-HDA O/W Cream
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Oil Phase) | This compound | Hydroxydodecanoic Acid | 2.00 |
| Cetearyl Alcohol | Cetearyl Alcohol | 5.00 | |
| Glyceryl Stearate | Glyceryl Stearate | 3.00 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 10.00 | |
| B (Water Phase) | Deionized Water | Aqua | 76.80 |
| Glycerin | Glycerin | 2.00 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| C (Cooldown Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 |
| Fragrance | Parfum | q.s. |
Methodology:
-
Phase A Preparation: In a heat-resistant beaker, combine all ingredients of Phase A. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate heat-resistant beaker, combine deionized water and glycerin. Sprinkle xanthan gum into the vortex of the water phase while stirring to prevent clumping. Heat Phase B to 75-80°C.
-
Emulsification: Slowly add Phase A to Phase B while homogenizing at high speed (5,000-10,000 rpm) for 3-5 minutes.
-
Cooling: Begin cooling the emulsion while stirring at a moderate speed.
-
Phase C Addition: When the temperature of the emulsion reaches 40°C or below, add the ingredients of Phase C and mix until uniform.
-
Final Adjustments: Check the pH of the final cream and adjust to the target range of 5.5-6.5 if necessary, using a suitable acid or base (e.g., citric acid or sodium hydroxide solution).
Protocol for a 3% 12-HDA Water-in-Oil (W/O) Lotion
This protocol produces a rich and moisturizing lotion.
Table 2: Formulation for 3% 12-HDA W/O Lotion
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Oil Phase) | This compound | Hydroxydodecanoic Acid | 3.00 |
| Sorbitan Oleate | Sorbitan Oleate | 4.00 | |
| Beeswax | Cera Alba | 3.00 | |
| Mineral Oil | Paraffinum Liquidum | 20.00 | |
| B (Water Phase) | Deionized Water | Aqua | 68.80 |
| Magnesium Sulfate | Magnesium Sulfate | 0.70 | |
| Propylene Glycol | Propylene Glycol | 0.50 | |
| C (Cooldown Phase) | Preservative | (e.g., Benzyl Alcohol, Dehydroacetic Acid) | q.s. |
Methodology:
-
Phase A Preparation: In a heat-resistant beaker, combine all ingredients of Phase A. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Phase B Preparation: In a separate heat-resistant beaker, dissolve the magnesium sulfate and propylene glycol in deionized water. Heat Phase B to 75-80°C.
-
Emulsification: Slowly add Phase B to Phase A while homogenizing at a moderate speed (2,000-5,000 rpm). It is crucial to add the water phase to the oil phase in W/O emulsions.[12]
-
Cooling: Continue homogenization while allowing the emulsion to cool.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the preservative and mix until uniform.
-
Final Adjustments: The pH of the internal water phase should be pre-adjusted to the desired range before emulsification.
Stability Testing Protocol
To ensure the long-term stability of the formulated emulsions, a comprehensive stability testing protocol should be implemented.
Table 3: Stability Testing Parameters and Conditions
| Test | Conditions | Parameters to Evaluate |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 3 months | Appearance, color, odor, pH, viscosity, phase separation, microbial count |
| Freeze-Thaw Cycling | 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C | Appearance, phase separation, crystallization |
| Centrifugation Test | 3000 rpm for 30 minutes | Phase separation |
| Photostability | Exposure to UV light | Color change, degradation of active ingredient |
A detailed protocol for stability testing can be adapted from established cosmetic industry guidelines.[5][13]
Signaling Pathways and Mechanism of Action
12-HDA is believed to exert its beneficial effects on the skin through the modulation of specific signaling pathways.
WNT Signaling Pathway
The WNT signaling pathway plays a crucial role in melanogenesis and keratinocyte differentiation.[14][15] By modulating this pathway, 12-HDA may help to reduce hyperpigmentation and promote healthy skin cell turnover.
Caption: WNT Signaling Pathway Modulation by 12-HDA.
PPAR-α Signaling Pathway
12-HDA is a known activator of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a role in regulating sebum secretion.[7][16] By activating PPAR-α, 12-HDA may help to control excess sebum production, making it a beneficial ingredient for oily and acne-prone skin.
Caption: PPAR-α Signaling Pathway Activation by 12-HDA.
Experimental Workflow and Logic
The development and evaluation of a cosmetic emulsion containing 12-HDA follows a logical workflow.
Caption: Cosmetic Emulsion Development Workflow.
Quantitative Analysis
To ensure the quality and consistency of the final product, a validated analytical method for the quantification of 12-HDA in the cosmetic matrix is essential. A High-Performance Liquid Chromatography (HPLC) method is recommended.
Table 4: HPLC Method Parameters for Quantification of 12-HDA
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
This method would require optimization and validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18]
Conclusion
The successful formulation of this compound in cosmetic emulsions and creams offers a promising avenue for the development of innovative skincare products. By following the detailed protocols and guidelines presented in this document, researchers and formulators can create stable and effective products that leverage the unique benefits of this active ingredient. Careful consideration of physicochemical properties, formulation parameters, and rigorous stability testing are paramount to achieving a high-quality and commercially viable cosmetic product.
References
- 1. Stability Determination of the Various Cosmetic Formulations containing Glycolic Acid -Journal of Fashion Business | Korea Science [koreascience.kr]
- 2. Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. Wnt signaling in skin organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. formulabotanica.com [formulabotanica.com]
- 9. letsmakebeauty.com [letsmakebeauty.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 12. letsmakebeauty.com [letsmakebeauty.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. Wnt Signaling Pathways in Keratinocyte Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukdiss.com [ukdiss.com]
- 16. Peroxisome proliferator-activated receptors (PPARs) in dermatology: Challenge and promise - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: Quantification of 12-Hydroxydodecanoic Acid using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxydodecanoic acid (12-HDA) is a hydroxylated fatty acid with significance in various biological processes and potential applications in drug development and as a biomarker. Accurate and precise quantification of 12-HDA is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and reliable technique for this purpose. However, due to the lack of a strong native chromophore in 12-HDA, direct UV detection offers poor sensitivity. To overcome this limitation, a pre-column derivatization step is employed to attach a UV-absorbing moiety to the molecule. This application note details a robust HPLC-UV method for the quantification of 12-HDA following derivatization with p-bromophenacyl bromide to form a phenacyl ester, which exhibits strong UV absorbance.
Principle
The carboxylic acid group of this compound reacts with p-bromophenacyl bromide in the presence of a catalyst to form a p-bromophenacyl ester. This derivative possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The derivatized 12-HDA is then separated from other components by reversed-phase HPLC on a C18 column and quantified by measuring its absorbance at a specific wavelength.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
p-Bromophenacyl bromide (derivatization grade)
-
Triethylamine (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Potassium Hydroxide (KOH)
-
Phenolphthalein solution
-
Standard laboratory glassware and equipment
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may need optimization based on the sample matrix.
-
Sample Extraction (from a liquid matrix like plasma):
-
To 1 mL of the sample, add a suitable internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract or an aliquot of the standard solution in 1 mL of methanol.
-
Neutralize the solution to a phenolphthalein endpoint with a methanolic potassium hydroxide (KOH) solution[1].
-
Evaporate the methanol under a stream of nitrogen[1].
-
Add 100 µL of a 10 mg/mL solution of p-bromophenacyl bromide in acetonitrile and 50 µL of a 10 mg/mL solution of triethylamine in acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
4. HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions: The following conditions are a starting point and may require optimization.
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | 0-20 min: 70-90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: 70% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 254 nm |
Method Validation Summary
The following table summarizes representative performance characteristics for the HPLC-UV quantification of a long-chain fatty acid as its phenacyl ester. This data is provided as a guideline for the expected performance of the method for 12-HDA phenacyl ester.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Retention Time | Analyte-specific (to be determined experimentally) |
Note: The LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively. Actual values must be experimentally determined.
Visualizations
Caption: Experimental workflow for the quantification of 12-HDA.
Caption: Logical flow for enhancing 12-HDA quantification via derivatization.
The described HPLC-UV method with pre-column derivatization using p-bromophenacyl bromide provides a sensitive, accurate, and precise method for the quantification of this compound. The method is suitable for routine analysis in research and quality control laboratories. The provided protocols and validation parameters serve as a comprehensive guide for the implementation of this analytical technique.
References
Application Notes and Protocols for the GC-MS Analysis of 12-Hydroxydodecanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA), a hydroxylated medium-chain fatty acid, is a metabolite of lauric acid and is involved in various biological processes. Its accurate identification and quantification are crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of 12-HDA, chemical derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of 12-HDA and its derivatives using trimethylsilyl (TMS) derivatization followed by GC-MS.
Metabolic Pathway of this compound
This compound is primarily formed through the ω-hydroxylation of dodecanoic acid (lauric acid), a reaction catalyzed by cytochrome P450 enzymes, particularly from the CYP4A family. This metabolic process is a key step in fatty acid metabolism and can be a precursor to the formation of dicarboxylic acids.
Caption: ω-hydroxylation of lauric acid to this compound.
Experimental Protocols
This section details the necessary steps for the analysis of 12-HDA, from sample preparation and derivatization to GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Internal standard (e.g., deuterated 12-HDA or a similar odd-chain hydroxy fatty acid)
-
Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
Sample Preparation (from Biological Matrices)
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v).
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to isolate the lipid fraction containing 12-HDA.
-
Hydrolysis (for esterified 12-HDA): To analyze total 12-HDA (free and esterified), perform an alkaline hydrolysis of the lipid extract using methanolic NaOH.
-
Acidification and Extraction: Acidify the sample to a pH of approximately 3-4 with HCl and extract the fatty acids with a non-polar solvent like hexane.
-
Drying: Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
Derivatization Protocol
-
To the dried extract, add 50 µL of anhydrous pyridine to ensure the sample is completely dissolved.
-
Add 100 µL of BSTFA with 1% TMCS to the sample vial.
-
Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of both the hydroxyl and carboxyl groups of 12-HDA.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 5°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-600 |
Data Presentation
Expected Mass Spectrum of TMS-Derivatized this compound
The derivatization of 12-HDA with BSTFA results in the formation of a di-TMS derivative, with TMS groups on both the carboxyl and hydroxyl moieties. The mass spectrum will exhibit characteristic fragments that can be used for identification.
| m/z | Fragment Identity | Notes |
| 360 | [M]+• | Molecular ion (low abundance) |
| 345 | [M-15]+ | Loss of a methyl group from a TMS group |
| 287 | [M-73]+ | Loss of a TMS group |
| 147 | [(CH3)2Si=O-Si(CH3)3]+ | Characteristic fragment for TMS-derivatized hydroxy acids |
| 117 | [COOTMS]+ | Fragment from the TMS-derivatized carboxyl group |
| 73 | [Si(CH3)3]+ | Base peak, characteristic of TMS derivatives |
Quantitative Analysis
For quantitative analysis, an internal standard should be used. A calibration curve can be constructed by analyzing a series of standard solutions of 12-HDA with a constant concentration of the internal standard.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Visualization
The entire process from sample preparation to data analysis can be visualized as a workflow.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the identification and quantification of this compound and its derivatives in various biological samples. The use of TMS derivatization followed by GC-MS analysis allows for sensitive and specific detection. This methodology is a valuable tool for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the role of hydroxy fatty acids in biological systems.
Application Notes & Protocols: 12-Hydroxydodecanoic Acid as a Precursor for Fragrance Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxydodecanoic acid (12-HDDA) is a valuable ω-hydroxy fatty acid that serves as a key precursor in the synthesis of various high-value fragrance compounds, particularly macrocyclic musks and lactones. These fragrance ingredients are highly sought after in the perfume, cosmetic, and personal care industries for their pleasant, long-lasting scents. This document provides detailed application notes and experimental protocols for the synthesis and analysis of fragrance compounds derived from 12-HDDA, with a focus on both biocatalytic and chemical approaches.
Biosynthesis of this compound
The microbial production of 12-HDDA from more readily available fatty acids like dodecanoic acid (lauric acid) is a key step towards a sustainable fragrance industry. Cytochrome P450 monooxygenases are particularly effective for this biotransformation.
Quantitative Data for Biocatalytic Production of 12-HDDA
| Biocatalyst System | Substrate | Substrate Conc. (g/L) | Product | Product Conc. (g/L) | Regioselectivity | Reference |
| E. coli expressing CYP153AM. aq.-CPRBM3 fusion protein | Dodecanoic acid | 10 | This compound | 1.2 | >95% (ω-position) | [1][2] |
| E. coli expressing CYP153AL.m, putidaredoxin, and putidaredoxin reductase | Dodecanoic acid | 4 | This compound | 2.0 | - | [2] |
| E. coli expressing CYP153AL.m and native redox partners | Dodecanoic acid | 4 | This compound | 3.28 | - | [2] |
| E. coli expressing CPR2mut and AlkL | Dodecanoic acid methyl ester | - | This compound | 4.0 | - | [1] |
| Engineered Candida viswanathii with Cas13d | Dodecane | - | This compound | 12.7 | - | [3] |
Experimental Protocol: Whole-Cell Biotransformation for 12-HDDA Production
This protocol is based on the use of E. coli expressing a P450 monooxygenase system for the ω-hydroxylation of dodecanoic acid.
1. Strain Cultivation and Induction:
-
Culture recombinant E. coli cells harboring the P450 monooxygenase and its redox partners in a suitable medium (e.g., Terrific Broth) at 30°C.
-
Induce protein expression by adding an appropriate inducer, such as 0.01 mM IPTG, and supplement the medium with a heme precursor (e.g., 0.25 mM 5-aminolevulinic acid) and an iron source (e.g., 0.5 mM FeSO₄).[2]
-
Continue cultivation for 16 hours at 30°C to allow for sufficient enzyme expression.[2]
2. Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Add the substrate, dodecanoic acid (e.g., 4 g/L). To overcome solubility issues, the substrate can be added as a solid-state powder.[2]
-
Initiate the reaction and maintain it at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by periodically taking samples for analysis.
3. Product Extraction and Analysis:
-
Stop the reaction by acidifying the mixture with HCl.
-
Extract the product, 12-HDDA, with an organic solvent such as ethyl acetate.
-
Analyze the extracted product using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation).
Biosynthesis and Conversion Pathway
Caption: Biosynthetic pathway from dodecanoic acid to fragrance compounds.
Synthesis of Fragrance Lactones from this compound
12-HDDA can be converted into valuable lactones, such as dodecalactone (a fragrance with fruity and creamy notes), through intramolecular cyclization. This can be achieved via both chemical and enzymatic methods.
Quantitative Data for Lactonization of Hydroxy Fatty Acids
| Method | Precursor | Catalyst | Product | Yield | Reference |
| Lipase-catalyzed lactonization | 16-Hydroxyhexadecanoic acid | Immobilized Candida antarctica lipase B | Hexadecanolide | - | [4] |
| Chemical Synthesis | Cyclopentanone and n-heptanal | Pd, Pt, or Ni catalyst | δ-Dodecalactone | 3-4% higher than stepwise | [5] |
Experimental Protocol: Lipase-Catalyzed Synthesis of Dodecalactone
This protocol describes the enzymatic synthesis of dodecalactone from 12-HDDA using an immobilized lipase.
1. Reaction Setup:
-
Dissolve this compound in a suitable organic solvent (e.g., toluene) in a reaction vessel.
-
Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).
-
The reaction is typically carried out in a microaqueous system to favor synthesis over hydrolysis. Control of water activity is crucial for optimal enzyme performance.[6]
2. Reaction Conditions:
-
Maintain the reaction at a specific temperature (e.g., 40-60°C) with constant stirring.
-
The reaction can be monitored by TLC or GC to track the consumption of the starting material and the formation of the product.
3. Product Purification:
-
After the reaction is complete, filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dodecalactone by column chromatography or distillation.[7]
Chemical Synthesis Workflow
Caption: Chemical synthesis of δ-dodecalactone.
Analysis of Fragrance Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile fragrance compounds.
Quantitative Data for GC-MS Analysis of Fragrance Compounds
| Analyte(s) | Matrix | Sample Preparation | Detection Limits | Reference |
| 24 Volatile fragrance allergens | Perfumes | Dilution | 41 ppm | [8][9] |
| 8 Macrocyclic musks | Wastewater | Microextraction by packed sorbent (MEPS) | 5-10 ng/L | [10] |
| 5 Polycyclic musks | River and wastewater | - | 0.018-0.034 µg/L | [11] |
Experimental Protocol: GC-MS Analysis of Dodecalactone
This protocol provides a general procedure for the analysis of dodecalactone in a reaction mixture.
1. Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate). For complex matrices, liquid-liquid extraction may be necessary.[12]
-
Add an internal standard (e.g., gamma-undecalactone) for quantitative analysis.[12]
-
If necessary, derivatize the analytes to improve their volatility and chromatographic behavior.
2. GC-MS Conditions:
-
Gas Chromatograph:
- Column: A non-polar or medium-polarity capillary column (e.g., BPX, VM5-MS).[11][12]
- Carrier Gas: Helium or Hydrogen.[13]
- Injection Mode: Splitless.[11]
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 250°C) to elute all compounds of interest.[11]
-
Mass Spectrometer:
3. Data Analysis:
-
Identify dodecalactone by comparing its retention time and mass spectrum with that of a known standard and by library matching (e.g., NIST library).
-
Quantify the amount of dodecalactone by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.
Analytical Workflow
Caption: General workflow for GC-MS analysis of fragrance compounds.
Conclusion
This compound is a versatile and important precursor for the synthesis of a variety of fragrance compounds. Both biocatalytic and chemical methods can be employed for its production and subsequent conversion to valuable lactones and macrocyclic musks. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in the field of fragrance development and production. The use of enzymatic and whole-cell biocatalysis offers a promising avenue for the sustainable and green synthesis of these important fragrance ingredients.
References
- 1. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED | MDPI [mdpi.com]
- 3. Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An Investigation into the Factors Influencing Lipase-Catalyzed Intramolecular Lactonization Microaqueous Systems - Kent Academic Repository [kar.kent.ac.uk]
- 5. CN103044374A - Synthesis method of delta-dodecalactone - Google Patents [patents.google.com]
- 6. A comparison of lipase-catalysed ester and lactone synthesis in low-water systems: analysis of optimum water activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. ba333.free.fr [ba333.free.fr]
- 9. researchgate.net [researchgate.net]
- 10. Fully automated determination of macrocyclic musk fragrances in wastewater by microextraction by packed sorbents and large volume injection gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium [mdpi.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for Evaluating the Bioactivity of 12-Hydroxydodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA) is a naturally occurring hydroxylated fatty acid that has garnered interest for its potential therapeutic properties. As a key component of royal jelly, it is believed to contribute to some of its observed health benefits. Preliminary research suggests that 12-HDA may possess anti-inflammatory, wound healing, and anti-aging bioactivities. These properties make it a compound of interest for applications in dermatology, cosmetology, and medicine.
These application notes provide detailed protocols for a panel of cell-based assays to quantitatively evaluate the bioactivity of 12-HDA. The assays are designed to assess its effects on cell viability and proliferation, its anti-inflammatory potential, its capacity to promote wound healing, and its influence on markers of skin aging.
Bioactivity of this compound: An Overview
12-HDA is a medium-chain fatty acid. While extensive quantitative data for 12-HDA is still emerging, studies on structurally similar hydroxy fatty acids provide insights into its potential mechanisms of action. A closely related compound, 12-hydroxyheptadecatrienoic acid (12-HHT), has been shown to accelerate keratinocyte migration and promote wound healing.[1] This action is mediated through the BLT2 receptor and involves the activation of the NF-κB signaling pathway, leading to the increased expression of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-9 (MMP-9).[1][2] It is hypothesized that 12-HDA may exert its effects through similar signaling cascades.
I. Cell Viability and Proliferation Assay (MTT Assay)
This assay is crucial to determine the optimal non-toxic concentration range of 12-HDA for use in subsequent bioactivity assays and to assess its effects on cell proliferation.
Data Presentation
| Cell Line | 12-HDA Concentration (µM) | Cell Viability (%) |
| HaCaT (Keratinocytes) | 1 | 98 ± 4.5 |
| 10 | 95 ± 5.2 | |
| 50 | 92 ± 6.1 | |
| 100 | 85 ± 7.3 | |
| HDF (Dermal Fibroblasts) | 1 | 99 ± 3.8 |
| 10 | 96 ± 4.1 | |
| 50 | 94 ± 5.5 | |
| 100 | 88 ± 6.9 |
Note: The data presented in this and subsequent tables are representative examples based on typical results for similar compounds and should be generated experimentally for 12-HDA.
Experimental Protocol
Materials:
-
Human keratinocytes (HaCaT) or Human Dermal Fibroblasts (HDF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (12-HDA) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HaCaT or HDF cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 12-HDA in culture medium.
-
Replace the medium with the 12-HDA dilutions and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow
MTT Assay Workflow for Cell Viability.
II. Anti-Inflammatory Activity Assay
This assay measures the ability of 12-HDA to inhibit the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation
| Cell Line | Treatment | 12-HDA (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| RAW 264.7 | LPS (1 µg/mL) | 1 | 15 ± 3.2 | 10 ± 2.5 |
| 10 | 35 ± 5.8 | 28 ± 4.1 | ||
| 50 | 60 ± 7.1 | 52 ± 6.3 | ||
| IC50 | ~45 | ~60 |
Experimental Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
12-HDA stock solution
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 12-HDA for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition compared to the LPS-treated control.
Experimental Workflow
Anti-Inflammatory Assay Workflow.
III. Wound Healing Assay (Scratch Assay)
This assay assesses the effect of 12-HDA on the migration of keratinocytes, a critical process in wound re-epithelialization.
Data Presentation
| Cell Line | Treatment | Time (hours) | Wound Closure (%) |
| HaCaT | Control | 24 | 30 ± 5.1 |
| 12-HDA (10 µM) | 24 | 55 ± 6.8 | |
| Control | 48 | 65 ± 7.2 | |
| 12-HDA (10 µM) | 48 | 90 ± 8.5 |
Experimental Protocol
Materials:
-
HaCaT keratinocytes
-
DMEM with 10% FBS
-
12-HDA stock solution
-
6-well plates
-
200 µL pipette tip
Procedure:
-
Seed HaCaT cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of 12-HDA or vehicle control.
-
Capture images of the scratch at 0, 24, and 48 hours using a microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Experimental Workflow
Wound Healing (Scratch) Assay Workflow.
IV. Anti-Aging Assays
These assays evaluate the potential of 12-HDA to combat signs of skin aging by measuring its effects on collagen synthesis and the inhibition of matrix metalloproteinases (MMPs).
A. Collagen Synthesis Assay
Data Presentation
| Cell Line | Treatment | 12-HDA (µM) | Collagen Synthesis (Fold Increase) |
| HDF | Control | - | 1.0 |
| TGF-β1 (10 ng/mL) | - | 2.5 ± 0.4 | |
| 12-HDA | 10 | 1.8 ± 0.3 | |
| 12-HDA | 50 | 2.2 ± 0.5 |
Experimental Protocol
Materials:
-
Human Dermal Fibroblasts (HDF)
-
DMEM with 10% FBS
-
12-HDA stock solution
-
TGF-β1 (positive control)
-
Sircol™ Soluble Collagen Assay Kit
Procedure:
-
Seed HDF cells in a 12-well plate and grow to confluence.
-
Replace the medium with serum-free medium for 24 hours.
-
Treat the cells with 12-HDA or TGF-β1 for 48 hours.
-
Collect the cell culture medium.
-
Quantify the amount of soluble collagen in the medium using the Sircol™ assay according to the manufacturer's protocol.
-
Express results as a fold increase compared to the untreated control.
B. MMP-1 Inhibition Assay
Data Presentation
| Condition | 12-HDA (µM) | MMP-1 Expression (Fold Change vs. UVA) |
| No UVA | - | 0.2 ± 0.05 |
| UVA | - | 1.0 |
| UVA + 12-HDA | 10 | 0.6 ± 0.1 |
| UVA + 12-HDA | 50 | 0.3 ± 0.08 |
Experimental Protocol
Materials:
-
Human Dermal Fibroblasts (HDF)
-
DMEM with 10% FBS
-
12-HDA stock solution
-
UVA light source
-
Human MMP-1 ELISA Kit
Procedure:
-
Seed HDF cells in a 6-well plate and grow to 80% confluence.
-
Wash cells with PBS and expose them to a sub-lethal dose of UVA radiation.
-
Treat the cells with 12-HDA in serum-free medium for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of MMP-1 using a commercial ELISA kit.
-
Express results as a fold change relative to the UVA-irradiated control.
V. Investigation of Signaling Pathways
To elucidate the molecular mechanisms underlying the observed bioactivities of 12-HDA, the activation of key signaling pathways such as NF-κB and PI3K/Akt can be investigated using Western blotting.
Experimental Protocol (Western Blot)
Materials:
-
Appropriate cell line (e.g., RAW 264.7 for inflammation, HaCaT for wound healing)
-
12-HDA stock solution
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with 12-HDA for the desired time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Signaling Pathway Diagram
Hypothesized Signaling Pathway of 12-HDA.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the bioactivity of this compound. By employing these standardized cell-based assays, researchers can obtain robust and reproducible quantitative data on its anti-inflammatory, wound healing, and anti-aging properties. The investigation of the underlying signaling pathways will further contribute to a deeper understanding of its mechanisms of action, paving the way for its potential development as a therapeutic or cosmetic agent.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 12-Hydroxydodecanoic Acid Production in Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 12-Hydroxydodecanoic Acid (12-OHDDA) in microbial fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for this compound production?
A1: The most commonly used microbial host for 12-OHDDA production is Escherichia coli.[1][2][3][4] Engineered strains of E. coli are favored due to their well-characterized genetics, rapid growth, and the availability of numerous genetic tools for metabolic engineering.
Q2: Which enzyme systems are crucial for the bioconversion of dodecanoic acid to this compound?
A2: The key enzymes are ω-hydroxylases, particularly cytochrome P450 monooxygenases (CYPs). The CYP153A family of enzymes from various bacteria has shown high regioselectivity for the terminal (ω) position of fatty acids.[1][5] To enhance efficiency, these enzymes are often used in whole-cell biocatalyst systems.
Q3: What are the main limiting factors affecting the yield of this compound?
A3: Several factors can limit the yield, including:
-
Low substrate solubility: Dodecanoic acid has poor solubility in aqueous media.[1][2]
-
Product toxicity: Accumulation of 12-OHDDA can be toxic to the microbial host.[1][2]
-
Inefficient substrate uptake: The transport of dodecanoic acid across the cell membrane can be a major bottleneck.[1][2]
-
Insufficient cofactor (NADPH) supply: The hydroxylation reaction catalyzed by P450 monooxygenases is NADPH-dependent.[2][3][4]
-
Formation of byproducts: Overoxidation of the product to dodecanedioic acid or hydroxylation at sub-terminal positions can reduce the final yield.[6]
-
Oxidative stress: The activity of P450 enzymes can lead to the production of reactive oxygen species (ROS), which can damage the cells.[1][2]
Troubleshooting Guides
Issue 1: Low Product Titer and Conversion Rate
This is a common issue that can be addressed by targeting various aspects of the fermentation process, from the genetic makeup of the host to the fermentation conditions.
-
Strategy: Utilize a more efficient P450 monooxygenase system. Fusion proteins, where the P450 enzyme is linked to its reductase partner, can improve electron transfer and overall activity.
-
Experimental Protocol:
-
Construct a fusion protein of a CYP153A monooxygenase (e.g., from Marinobacter aquaeolei) with the reductase domain of a self-sufficient P450 like P450 BM3 from Bacillus megaterium.[1][2]
-
Clone the fusion gene into a suitable expression vector.
-
Transform the vector into an E. coli expression host (e.g., JM109 or BL21(DE3)).
-
Cultivate the recombinant strain and induce protein expression.
-
Perform whole-cell biotransformation with dodecanoic acid and analyze the product formation.
-
-
Strategy: Co-express an outer membrane transporter protein to facilitate the entry of dodecanoic acid into the cell. The AlkL transporter from Pseudomonas putida has been shown to be effective.[1][2][7]
-
Experimental Protocol:
-
Clone the alkL gene into an expression vector, compatible with the P450 expression vector.
-
Co-transform both vectors into the E. coli host.
-
Optimize the expression levels of both the P450 enzyme and the AlkL transporter.
-
Carry out the biotransformation in a two-phase system (e.g., aqueous/organic) to provide a reservoir for the substrate and extract the product, thereby reducing toxicity.[1][2]
-
-
Strategy: Enhance the intracellular pool of NADPH by co-expressing an enzyme that regenerates it. Glucose dehydrogenase (GDH) is a common choice as it converts glucose to gluconolactone while reducing NADP+ to NADPH.[3][4]
-
Experimental Protocol:
-
Introduce the gene for glucose dehydrogenase into the E. coli strain already expressing the P450 monooxygenase.
-
Ensure the fermentation medium contains sufficient glucose to support both cell growth and cofactor regeneration.
-
Monitor NADPH levels or assess the impact on 12-OHDDA production.
-
Issue 2: Formation of Undesired Byproducts
The formation of byproducts such as (ω-1)-hydroxydodecanoic acid and α,ω-dodecanedioic acid lowers the purity and yield of 12-OHDDA.
-
Strategy: Employ site-directed mutagenesis to improve the regioselectivity of the P450 monooxygenase and reduce overoxidation activity.[6]
-
Experimental Protocol:
-
Identify key amino acid residues in the active site of the CYP153A enzyme through structural analysis or literature review.
-
Perform site-directed mutagenesis to create a library of enzyme variants.
-
Screen the variants for improved regioselectivity and reduced formation of dodecanedioic acid. For example, the P136A mutant of CYP153A33 showed a significant increase in the desired hydroxylation activity over overoxidation.[6]
-
-
Strategy: Knock out genes involved in the degradation of the fatty acid substrate or the product. The fadD gene, which encodes an acyl-CoA synthetase, is a key enzyme in the β-oxidation pathway of fatty acids.[3][4]
-
Experimental Protocol:
-
Use a gene knockout technique (e.g., CRISPR/Cas9 or lambda red recombineering) to delete the fadD gene from the genome of the E. coli host.
-
Confirm the knockout by PCR and sequencing.
-
Compare the production of 12-OHDDA in the knockout strain with the wild-type parent strain.
-
Issue 3: Poor Substrate Solubility and Product Toxicity
The hydrophobic nature of dodecanoic acid and the toxic effects of 12-OHDDA at high concentrations can severely limit the fermentation process.
-
Strategy: Implement a two-phase fermentation system where an organic solvent is used to dissolve the substrate and extract the product in situ.[1][2]
-
Experimental Protocol:
-
Select a biocompatible and water-immiscible organic solvent (e.g., dodecane or a high-molecular-weight alcohol).
-
Add the organic phase containing the dissolved dodecanoic acid (or its methyl ester) to the aqueous fermentation broth. A common ratio is 1:5 (organic:aqueous).[1][2]
-
Ensure adequate mixing to facilitate mass transfer between the two phases.
-
After fermentation, the product can be easily recovered from the organic phase.
-
-
Strategy: Use a more soluble derivative of the substrate, such as dodecanoic acid methyl ester (DAME), or provide the substrate in a solid, powdered form to avoid the use of organic solvents like DMSO.[5][7]
-
Experimental Protocol:
-
For DAME, utilize it in a two-phase system as described above.
-
For solid-state substrate feeding, add powdered dodecanoic acid directly to the fermentation medium. This has been shown to improve the reaction titer in some cases.[5]
-
Quantitative Data Summary
| Microbial Host | Key Genetic Modifications | Fermentation Strategy | Substrate | Product Titer (12-OHDDA) | Reference |
| E. coli | CYP153A-CPR fusion | Whole-cell biotransformation | 10 g/L Dodecanoic Acid | 1.2 g/L | [1][2] |
| E. coli | CYP153A-CPR fusion, AlkL co-expression | Two-phase system | Dodecanoic Acid Methyl Ester | 4 g/L | [1][2] |
| E. coli | CYP153A from Limnobacter sp. | Whole-cell biotransformation with native redox partners | 4 g/L Dodecanoic Acid | 3.28 g/L | [5] |
| E. coli | P450BM3, Glucose Dehydrogenase (GDH), fadD knockout | Shake flask cultivation | 2.5 mmol/L Lauric Acid | 702.3 mg/L | [3][4] |
| E. coli | CYP153A33 P136A mutant | Whole-cell biotransformation | Dodecanoic Acid | 60.9% conversion | [6] |
Visualizations
Caption: Engineered metabolic pathway in E. coli for enhanced 12-OHDDA production.
Caption: Logical workflow for troubleshooting low 12-OHDDA yield.
References
- 1. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 12-Hydroxydodecanoic Acid polymerization.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the polymerization of 12-Hydroxydodecanoic Acid (12-HDA).
Troubleshooting Guide: Low Conversion Rates
Low or no conversion in 12-HDA polymerization can arise from several factors, from monomer purity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My 12-HDA polymerization is resulting in a low yield or low molecular weight polymer. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common issue in polycondensation reactions. The primary goal is to effectively shift the reaction equilibrium towards the polymer product. Here are the key areas to investigate:
1. Monomer Purity and Preparation
Impurities in the 12-HDA monomer can inhibit the polymerization reaction.
-
Is your monomer sufficiently pure?
-
Troubleshooting: Ensure the 12-HDA is of high purity (e.g., >97%). Impurities can act as chain terminators.
-
Recommendation: Purify the 12-HDA prior to use. A common method is recrystallization from toluene[1].
-
-
Is your monomer completely dry?
-
Troubleshooting: The presence of water in the monomer will inhibit the forward reaction.
-
Recommendation: Dry the purified monomer under vacuum before starting the polymerization.
-
2. Reaction Conditions
The polymerization of 12-HDA is highly sensitive to temperature, pressure (vacuum), and reaction time.
-
Is the reaction temperature optimized?
-
Troubleshooting: If the temperature is too low, the reaction kinetics will be slow. If it is too high, side reactions and thermal degradation of the polymer can occur, leading to lower molecular weights and discoloration[2].
-
Recommendation: For melt polycondensation, a temperature range of 140-180°C is typically effective. Start with a lower temperature and gradually increase it as the viscosity of the reaction mixture increases.
-
-
Is the vacuum sufficient to remove water?
-
Troubleshooting: The removal of water, the byproduct of the esterification reaction, is critical to drive the polymerization forward[3]. An inadequate vacuum will lead to a low degree of polymerization.
-
Recommendation: Use a high-vacuum system capable of reaching pressures below 1 mbar[2][4]. Ensure all connections in your reaction setup are properly sealed to prevent leaks.
-
-
Is the reaction time sufficient?
-
Troubleshooting: Polycondensation reactions can be slow and may require extended periods to achieve high molecular weights.
-
Recommendation: Monitor the reaction progress over time. For melt polymerization, this can be observed by the increase in viscosity. Typical reaction times can range from 6 to 24 hours[3].
-
3. Catalyst Selection and Concentration
The choice and amount of catalyst play a crucial role in the reaction rate.
-
Are you using an appropriate catalyst?
-
Troubleshooting: While self-catalysis is possible, it is often slow. An external catalyst is usually required for efficient polymerization.
-
Recommendation: Tin(II) chloride (SnCl₂) is a highly effective catalyst for polycondensation reactions[5]. Other options include protic acids (e.g., sulfuric acid) or other organometallic catalysts like tetrabutyl titanate (TBT)[5][6]. For a more environmentally friendly approach, immobilized lipases, such as from Candida antarctica, can be used[7].
-
-
Is the catalyst concentration optimized?
-
Troubleshooting: Increasing catalyst concentration generally increases the reaction rate up to an optimal point. Beyond this, there may be no significant improvement, and in some cases, it can lead to side reactions or be difficult to remove from the final polymer[8][9].
-
Recommendation: Start with a catalyst concentration in the range of 0.1-0.5 mol% relative to the monomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low conversion in 12-HDA polymerization?
A1: The most frequent cause is the inefficient removal of the water byproduct, which prevents the equilibrium from shifting towards the formation of high molecular weight polymer[3]. This is directly related to the effectiveness of the vacuum applied to the system.
Q2: Can I perform the polymerization without a catalyst?
A2: Yes, the carboxylic acid group of 12-HDA can act as a self-catalyst. However, the uncatalyzed reaction is typically very slow, and achieving high conversion and high molecular weight polymer in a reasonable timeframe is difficult[10]. An external catalyst is highly recommended.
Q3: My polymer is discolored (yellow or brown). What is the cause?
A3: Discoloration is often a sign of thermal degradation or side reactions occurring at high temperatures[2][6]. To mitigate this, consider lowering the polymerization temperature or reducing the reaction time at the highest temperature. Using a more efficient catalyst might also allow for lower reaction temperatures.
Q4: How can I monitor the progress of the polymerization?
A4: For melt polycondensation, a simple qualitative method is to observe the increase in the viscosity of the melt. For quantitative analysis, you can take samples at different time points (if your reactor setup allows) and determine the molecular weight by techniques like Gel Permeation Chromatography (GPC) or measure the decrease in the concentration of carboxylic acid end groups by titration.
Q5: What are potential side reactions in 12-HDA polymerization?
A5: Besides thermal degradation, a potential side reaction is the formation of cyclic esters (lactones), especially at the beginning of the reaction. However, under typical polycondensation conditions (high temperature and vacuum), the formation of linear polymer chains is favored.
Data Presentation
Table 1: Effect of Catalyst on Polymerization of 12-HDA (Illustrative Data)
| Catalyst | Concentration (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight ( g/mol ) |
| None (Self-catalyzed) | - | 180 | 24 | ~75 | < 5,000 |
| SnCl₂[5] | 0.2 | 180 | 12 | >95 | > 20,000 |
| Tetrabutyl titanate (TBT) | 0.2 | 180 | 12 | >95 | > 18,000 |
| Lipase (IM-CA)[7] | 5 (w/w%) | 90 | 24 | >90 | > 15,000 |
Table 2: Effect of Reaction Conditions on 12-HDA Polymerization with SnCl₂ Catalyst (Illustrative Data)
| Temperature (°C) | Vacuum (mbar) | Time (h) | Conversion (%) | Notes |
| 140 | > 10 | 12 | < 80 | Inefficient water removal limits conversion. |
| 180 | > 10 | 12 | ~85 | Higher temperature helps, but poor vacuum is still limiting. |
| 180 | < 1 | 6 | ~90 | High vacuum significantly improves conversion. |
| 180 | < 1 | 12 | >98 | Optimal conditions for high conversion. |
| 220 | < 1 | 12 | >98 | Potential for thermal degradation and discoloration[2]. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Dissolve the crude 12-HDA in a minimal amount of hot toluene.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the purified crystals under high vacuum to remove any residual solvent.[1]
Protocol 2: Melt Polycondensation of 12-HDA
-
Place the purified and dried 12-HDA monomer (e.g., 10 g) and the catalyst (e.g., 0.2 mol% SnCl₂) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a connection to a high-vacuum line.
-
Flush the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the vessel to a temperature slightly above the melting point of 12-HDA (~90-100°C) under a gentle flow of inert gas to melt the monomer.
-
Once the monomer is completely melted, increase the temperature to the desired polymerization temperature (e.g., 180°C).
-
Gradually apply a high vacuum (<1 mbar) to the system. Be cautious to avoid vigorous bubbling initially.
-
Continue the reaction under high vacuum and stirring for the desired time (e.g., 12-24 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.
-
To stop the reaction, remove the heat source and allow the reactor to cool to room temperature under an inert atmosphere.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) for further purification if needed.
Visualizations
Caption: Troubleshooting workflow for low conversion rates in 12-HDA polymerization.
Caption: Reaction pathway for the polycondensation of this compound.
References
- 1. This compound | 505-95-3 [chemicalbook.com]
- 2. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 10. youtube.com [youtube.com]
Overcoming product inhibition in the enzymatic synthesis of 12-Hydroxydodecanoic Acid.
Welcome to the technical support center for the enzymatic synthesis of 12-Hydroxydodecanoic Acid (12-OHDDA). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly product inhibition, encountered during this biotransformation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for the synthesis of this compound?
A1: The most commonly employed enzymes for the synthesis of 12-OHDDA are from the Cytochrome P450 monooxygenase family, specifically the CYP153A subfamily.[1] These enzymes are known for their high regioselectivity in hydroxylating the terminal (ω) position of fatty acids like dodecanoic acid.[2] Engineered P450 enzymes, such as fusions with reductase domains (e.g., from P450 BM3), have been developed to improve catalytic efficiency.[2]
Q2: What is product inhibition and why is it a significant problem in 12-OHDDA synthesis?
A2: Product inhibition is a form of enzyme inhibition where the product of an enzymatic reaction binds to the enzyme and hinders its activity.[3] In the synthesis of 12-OHDDA, the accumulation of the product in the reaction medium leads to a significant decrease in the catalytic rate of the P450 monooxygenase.[1] This inhibition limits the maximum achievable product concentration, making the process less efficient and economically challenging for industrial applications.[1]
Q3: What are the common strategies to overcome product inhibition in this enzymatic synthesis?
A3: Several strategies can be employed to mitigate product inhibition:
-
In-Situ Product Removal (ISPR): This involves the continuous removal of 12-OHDDA from the reaction mixture as it is formed.[4][5] Techniques include using a two-phase system with an organic solvent to extract the product or employing membrane reactors.[2][3]
-
Enzyme Engineering: Modifying the enzyme's structure to reduce its affinity for the product can alleviate inhibition. This can involve site-directed mutagenesis of the P450 enzyme.
-
Reaction Condition Optimization: Adjusting parameters such as substrate feeding strategies (e.g., fed-batch) can help maintain a low concentration of the inhibitory product.[6] Using a solid-state powdered substrate instead of a dissolved one has also been shown to enhance the reaction titer.[1]
-
Metabolic Engineering: In whole-cell biocatalysis, engineering the host organism to efficiently transport the product out of the cell can prevent its accumulation and subsequent inhibition.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive enzyme | - Verify the expression and activity of the P450 monooxygenase and its redox partners. - Ensure proper folding and incorporation of the heme cofactor. |
| Poor substrate availability | - Confirm the solubility and dispersion of dodecanoic acid in the reaction medium. - Consider using a co-solvent or a two-phase system to improve substrate delivery.[2] | |
| Sub-optimal reaction conditions | - Optimize pH, temperature, and aeration. P450 monooxygenases require molecular oxygen for catalysis.[6] - Ensure the cofactor regeneration system (e.g., using glucose in whole-cell systems) is active.[1] | |
| Reaction Rate Decreases Over Time | Product Inhibition | - Implement an in-situ product removal strategy. - Add the substrate in a fed-batch manner to control the product concentration.[6] |
| Enzyme Instability | - Check the stability of the enzyme under the reaction conditions. - Consider immobilizing the enzyme to improve its operational stability. | |
| Low Product Yield with High Substrate Consumption | Formation of byproducts | - Analyze the reaction mixture for potential byproducts, such as sub-terminal hydroxylation products. - Use an enzyme with high regioselectivity for the terminal position.[2] |
| Product degradation | - Ensure the product is stable under the reaction and extraction conditions. |
Quantitative Data
Table 1: Effect of Initial 12-OHDDA Concentration on Reaction Rate [1]
| Initial 12-OHDDA Concentration (mM) | Product Formation Rate (mM/h) |
| 0 | 1.59 ± 0.09 |
| 5 | Not specified, but significantly decreased |
| 10 | 0.44 ± 0.17 |
Table 2: Comparison of Different Biocatalytic Setups for 12-OHDDA Production
| Biocatalyst System | Substrate | Product Titer (g/L) | Reference |
| E. coli expressing CYP153A from M. aquaeloei fused to CPR | 10 g/L Dodecanoic Acid | 1.2 | [2] |
| E. coli with CYP153AL.m and native redox partners | 4 g/L Dodecanoic Acid | 3.28 | [1] |
| E. coli with CYP153A-CPR fusion and AlkL coexpression (two-phase system) | Dodecanoic acid methyl ester | 4.0 | [2] |
| Engineered Candida viswanathii | Dodecane | 12.7 | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation for 12-OHDDA Synthesis
This protocol is a generalized procedure based on common practices in the literature.[1][2]
-
Enzyme Expression:
-
Transform E. coli cells (e.g., BW25113) with a plasmid containing the gene for the desired P450 monooxygenase (e.g., CYP153A) and its redox partners.
-
Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and supplement with a heme precursor like 5-aminolevulinic acid.
-
Continue cultivation at a lower temperature (e.g., 20-30°C) for 12-24 hours.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD600 of 30).
-
Add the substrate, dodecanoic acid (e.g., as a powder or dissolved in a co-solvent), to the cell suspension.
-
Include a cofactor regeneration source, such as glucose (e.g., 1% w/v).
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for aeration.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Product Extraction and Analysis:
-
Acidify the reaction mixture to protonate the fatty acids.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and derivatize the fatty acids for analysis (e.g., by GC-MS).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Product inhibition - Wikipedia [en.wikipedia.org]
- 4. In situ product removal as a tool for bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ product removal in fermentation systems: improved process performance and rational extractant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Green synthesis of ω-hydroxydodecanoic acid by engineering C. viswanathii with Cas13d - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing Catalyst Selection for 12-Hydroxydodecanoic Acid Polyesterification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyesterification of 12-Hydroxydodecanoic Acid (12-HDA). The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polyesterification of 12-HDA.
Issue 1: Low Molecular Weight of Poly(this compound)
Q1: My polyesterification reaction is resulting in a polymer with a low number-average molecular weight (Mn). What are the potential causes and how can I increase it?
A1: Low molecular weight is a frequent issue in polycondensation reactions and can be attributed to several factors. Here's a breakdown of potential causes and their solutions:
-
Inefficient Water Removal: The polyesterification of 12-HDA is a condensation reaction that produces water as a byproduct. Inefficient removal of this water can shift the reaction equilibrium backward, limiting polymer chain growth.
-
Solution: Employ high vacuum conditions (<1 mbar) during the later stages of the polymerization. Ensure your reaction setup has a well-designed trap for water removal, such as a cold trap or a Dean-Stark apparatus. For solvent-based polymerizations, use a solvent that forms an azeotrope with water to facilitate its removal.
-
-
Suboptimal Catalyst Choice or Concentration: The type and amount of catalyst play a crucial role in achieving high molecular weight polymers.
-
Solution: Evaluate different catalysts. For instance, while tin(II) octoate is effective, enzymatic catalysts like Candida antarctica lipase B (CALB) can yield high molecular weight polyesters under milder conditions.[1][2] The catalyst concentration should be optimized; too little may result in slow reaction kinetics, while too much can sometimes lead to side reactions that limit chain growth.
-
-
Inadequate Reaction Time or Temperature: The polymerization may not have proceeded long enough or at a high enough temperature to achieve high molecular weight.
-
Solution: Increase the reaction time. Monitor the progress of the reaction by taking aliquots and measuring the molecular weight. The reaction temperature should be high enough to ensure the monomer and growing polymer chains are in a molten state and to facilitate water removal, but not so high as to cause thermal degradation. For many metal-catalyzed melt polymerizations, temperatures in the range of 180-220°C are common.
-
-
Monomer Impurities: The presence of monofunctional impurities in the 12-HDA monomer can act as chain terminators, preventing the formation of long polymer chains.
-
Solution: Ensure the purity of your 12-HDA monomer. Recrystallization or other purification methods may be necessary.
-
Issue 2: Discoloration of the Final Polymer
Q2: The synthesized poly(12-HDA) has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?
A2: Discoloration in polyesters is often a result of thermal degradation or side reactions at high temperatures, which can be exacerbated by the choice of catalyst.
-
Catalyst-Induced Discoloration: Certain metal-based catalysts, particularly those containing titanium or tin, can promote thermo-oxidative degradation at elevated temperatures, leading to colored byproducts.[3]
-
Solution:
-
Use a milder catalyst: Enzymatic catalysts like CALB operate at lower temperatures (typically 60-90°C) and can produce high-purity, colorless polymers.[1][2]
-
Optimize catalyst concentration: Use the minimum effective concentration of the metal catalyst.
-
Add antioxidants/stabilizers: Incorporating a small amount of a phenolic antioxidant (e.g., Irganox® 1010) can help to mitigate oxidative degradation.
-
-
-
High Reaction Temperature or Prolonged Reaction Time: Extended exposure to high temperatures can lead to the thermal degradation of the polymer, even in the absence of a highly active catalyst.
-
Solution:
-
Lower the reaction temperature: If using a highly active catalyst, it may be possible to reduce the reaction temperature without significantly compromising the reaction rate.
-
Minimize reaction time: Once the desired molecular weight is achieved, cool the reaction to prevent further degradation.
-
-
-
Atmosphere Control: The presence of oxygen at high temperatures significantly accelerates oxidative degradation.
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) throughout the entire process.
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q3: What are the main types of catalysts used for 12-HDA polyesterification, and what are their pros and cons?
A3: The choice of catalyst is critical for controlling the polyesterification of 12-HDA. The main categories are summarized in the table below:
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Reaction Conditions |
| Enzymatic | Candida antarctica lipase B (CALB), Novozym® 435 | High selectivity, mild reaction conditions (60-90°C), produces high purity, colorless polymers, environmentally friendly ("green" chemistry).[1][4] | Generally slower reaction rates than metal catalysts, can be more expensive, may require specific solvents. | 60-90°C, often in organic solvents like toluene or diphenyl ether, or solvent-free under vacuum. |
| Metal-Based | Tin(II) octoate (Sn(Oct)₂), Titanium(IV) butoxide (TBT), Antimony(III) oxide (Sb₂O₃) | High reaction rates, effective for achieving high molecular weights, well-established in polyester synthesis.[3][5] | Can cause discoloration at high temperatures, potential for metal contamination in the final polymer, may require higher reaction temperatures (180-220°C).[3] | 180-220°C, melt polycondensation under high vacuum. |
| Acid Catalysts | p-Toluenesulfonic acid (pTSA), Brønsted acid ionic liquids | Can be effective at promoting esterification. Ionic liquids can act as both catalyst and solvent. | Can cause side reactions and degradation at high temperatures, leading to discoloration. Can be corrosive. | Varies depending on the specific acid catalyst. |
Experimental Conditions
Q4: What is the effect of reaction temperature on the molecular weight of poly(12-HDA)?
A4: Reaction temperature has a significant impact on the final molecular weight. Generally, increasing the temperature increases the reaction rate, which can lead to a higher molecular weight in a shorter time. However, excessively high temperatures can lead to thermal degradation of the polymer, causing chain scission and thus a decrease in molecular weight, as well as discoloration.[3] An optimal temperature exists for each catalyst system that balances reaction kinetics with polymer stability.
Q5: How does the initial monomer-to-catalyst ratio affect the polymerization?
A5: The monomer-to-catalyst ratio is a critical parameter to optimize. A higher catalyst concentration generally leads to a faster reaction rate. However, for metal catalysts, an excessively high concentration can increase the likelihood of side reactions and discoloration.[3] For enzymatic catalysis, a higher enzyme concentration will increase the rate of polymerization, but there is a point of diminishing returns, and the cost of the enzyme becomes a factor.
Experimental Protocols
Protocol 1: Enzymatic Polyesterification of 12-HDA using Candida antarctica Lipase B (CALB)
This protocol describes a typical lab-scale enzymatic polymerization of 12-HDA.
-
Materials:
-
This compound (10 g, 46.2 mmol)
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435) (1 g, 10 wt% of monomer)
-
Diphenyl ether (50 mL)
-
Molecular sieves (3 Å, activated)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 12-HDA, diphenyl ether, and molecular sieves.
-
Heat the mixture to 90°C under a gentle stream of nitrogen with stirring to dissolve the monomer.
-
Once the monomer is dissolved, add the immobilized CALB to the reaction mixture.
-
Continue stirring at 90°C under a nitrogen atmosphere. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
After the desired molecular weight is achieved (typically 24-72 hours), stop the reaction by cooling the mixture to room temperature.
-
Add chloroform or dichloromethane to dissolve the polymer and filter to remove the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Precipitate the polymer by pouring the filtrate into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40°C to a constant weight.
-
Protocol 2: Metal-Catalyzed Melt Polyesterification of 12-HDA using Tin(II) Octoate
This protocol outlines a common melt polycondensation method.
-
Materials:
-
This compound (20 g, 92.4 mmol)
-
Tin(II) octoate (Sn(Oct)₂) (0.04 g, 0.1 mol% relative to monomer)
-
Antioxidant (e.g., Irganox® 1010) (optional, 0.1 wt%)
-
-
Procedure:
-
Place 12-HDA and the antioxidant (if used) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet connected to a cold trap.
-
Heat the vessel to 140°C under a nitrogen atmosphere to melt the monomer.
-
Once the monomer is molten, add the tin(II) octoate catalyst.
-
Increase the temperature to 180°C and maintain for 2-4 hours under a slow stream of nitrogen to facilitate the initial oligomerization and removal of water.
-
Gradually apply a high vacuum (<1 mbar) over 1-2 hours while increasing the temperature to 200°C.
-
Continue the reaction under high vacuum at 200°C for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly.
-
Stop the reaction by cooling the vessel to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed from the flask after carefully breaking the glass (if necessary and appropriate for the scale) or by dissolving it in a suitable solvent like chloroform.
-
Visualizations
References
- 1. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Preventing degradation of 12-Hydroxydodecanoic Acid during thermal processing.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12-Hydroxydodecanoic Acid (12-HDA) during thermal processing.
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal processing of 12-HDA, such as in melt polymerization.
Issue 1: Discoloration (Yellowing or Browning) of the Final Product
Possible Causes:
-
Oxidative Degradation: Exposure to oxygen at elevated temperatures can lead to the formation of colored byproducts.
-
Impurities: The presence of transition metal ions or other impurities can catalyze degradation reactions.
-
Excessive Thermal Stress: Processing at too high a temperature or for an extended duration can cause thermal decomposition.
-
Side Reactions: Unwanted chemical reactions, apart from the desired polymerization, can generate colored species.
Troubleshooting Steps:
-
Atmosphere Control:
-
Action: Conduct the thermal processing under an inert atmosphere, such as nitrogen or argon.
-
Rationale: This minimizes the presence of oxygen, thereby reducing the risk of oxidative degradation.
-
-
Purity of 12-HDA:
-
Action: Ensure the use of high-purity 12-HDA. If necessary, purify the starting material by recrystallization.
-
Rationale: Removing impurities, especially metal contaminants, can prevent catalytic degradation.
-
-
Optimize Processing Parameters:
-
Action: Lower the processing temperature and minimize the processing time to the extent possible without compromising the reaction or process.
-
Rationale: Reducing thermal stress on the material will decrease the rate of degradation reactions.
-
-
Use of Antioxidants:
-
Action: Incorporate a suitable antioxidant or a synergistic blend of antioxidants into the formulation.
-
Rationale: Antioxidants can inhibit oxidative degradation pathways. Phenolic primary antioxidants scavenge free radicals, while phosphite or thioester secondary antioxidants decompose hydroperoxides.
-
-
Catalyst Selection:
-
Action: If a catalyst is used for polymerization, select one that is less likely to cause discoloration. For polyesters, organotin catalysts like monobutyltin oxide are sometimes preferred over titanium-based catalysts which can cause yellowing.[1]
-
Rationale: The choice of catalyst can significantly impact the color of the final polymer.
-
Issue 2: Poor Molecular Weight Control or Low Polymer Yield
Possible Causes:
-
Chain Scission: Degradation reactions can lead to the breaking of polymer chains, resulting in lower molecular weight.
-
Lactonization: Intramolecular cyclization of 12-HDA can form a lactone, which is a non-polymeric byproduct, thus reducing the polymer yield.
-
Volatilization of Monomer: At high temperatures and under vacuum, the monomer itself may volatilize and be removed from the reaction mixture.
Troubleshooting Steps:
-
Precise Temperature Control:
-
Action: Maintain the reaction temperature just above the melting point of 12-HDA (85-88°C) and the desired polymerization temperature, avoiding excessive heat.
-
Rationale: Minimizing thermal exposure reduces the rate of both random chain scission and side reactions like lactonization.
-
-
Use of Stabilizers:
-
Action: Add thermal stabilizers and antioxidants to prevent degradative chain scission reactions.
-
Rationale: Stabilizers help maintain the integrity of the polymer backbone at high temperatures.
-
-
Optimize Reaction Conditions to Favor Polymerization:
-
Action: For polycondensation, ensure efficient removal of the condensation byproduct (e.g., water) to drive the equilibrium towards polymer formation. This is often achieved by applying a vacuum in the later stages of the reaction.
-
Rationale: Shifting the reaction equilibrium discourages depolymerization and side reactions.
-
-
Monitor for Lactone Formation:
-
Action: Analyze the reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the lactone of 12-HDA.
-
Rationale: If significant lactone formation is detected, reaction conditions (temperature, catalyst) may need to be adjusted to favor intermolecular esterification over intramolecular cyclization.
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for 12-HDA thermal processing issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 12-HDA during thermal processing?
A1: The two primary degradation pathways for 12-HDA at elevated temperatures are:
-
Oxidative Degradation: In the presence of oxygen, free radical chain reactions can occur, leading to chain scission, cross-linking, and the formation of various oxidation products, which often results in discoloration and changes in mechanical properties.
-
Lactonization: As a hydroxy acid, 12-HDA can undergo intramolecular esterification to form a cyclic ester, a lactone. This is a competing reaction to the desired intermolecular polymerization and reduces the yield of the polymer.
Q2: At what temperature does 12-HDA begin to degrade?
Q3: What types of antioxidants are effective for stabilizing 12-HDA?
A3: A synergistic combination of primary and secondary antioxidants is often most effective.
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox 1010, Irganox 1076) are commonly used. They donate a hydrogen atom to reactive radicals, neutralizing them and terminating the degradation chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irganox 168) and thioesters are effective at decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into more stable, non-radical products.
Q4: How can I monitor the degradation of 12-HDA during my experiment?
A4: Several analytical techniques can be employed:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition.
-
Differential Scanning Calorimetry (DSC): DSC can be used to observe thermal events such as melting, crystallization, and decomposition. An exothermic peak following the melting point can indicate oxidative degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation products, such as the lactone of 12-HDA or smaller molecules resulting from chain scission.
-
Colorimetry: A simple method to quantify discoloration of the material.
-
Gel Permeation Chromatography (GPC): For polymerization reactions, GPC can be used to monitor the molecular weight distribution. A decrease in molecular weight or a broadening of the distribution can indicate degradation.
Q5: What is lactonization and how can it be minimized?
A5: Lactonization is an intramolecular cyclization reaction of a hydroxy acid to form a lactone. In the case of 12-HDA, the hydroxyl group at one end of the molecule can react with the carboxylic acid group at the other end to form a macrocyclic lactone. This is a side reaction during polyester synthesis that consumes the monomer and thus lowers the polymer yield.
To minimize lactonization:
-
Control the temperature: Higher temperatures can favor the intramolecular reaction. Conducting the polymerization at the lowest effective temperature is recommended.
-
Use a suitable catalyst: Catalysts can influence the selectivity between intermolecular polymerization and intramolecular cyclization. Some catalysts may favor the desired polymerization reaction.
-
Increase monomer concentration: In solution polymerization, higher monomer concentrations can favor intermolecular reactions over intramolecular ones. In melt polymerization, this is inherently high.
Data Presentation
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | 85 - 88 °C | --INVALID-LINK--[2] |
| Boiling Point (at 760 mmHg) | Decomposes | General knowledge for similar compounds |
| Onset of Decomposition (TGA, N2) | Data not available for 12-HDA. For similar polyesters (PLA), significant degradation starts >250°C. | --INVALID-LINK--[3] |
| Onset of Decomposition (TGA, Air) | Data not available for 12-HDA. Expected to be lower than in N2 due to oxidation. | General principle |
Table 2: Common Antioxidants for Polyester Stabilization
| Antioxidant Type | Example Trade Name | Chemical Class | Primary Function | Recommended Loading (typical) |
| Primary | Irganox 1010 | Sterically Hindered Phenol | Radical Scavenger | 0.05 - 0.5 wt% |
| Primary | Irganox 1076 | Sterically Hindered Phenol | Radical Scavenger | 0.05 - 0.5 wt% |
| Secondary | Irganox 168 | Phosphite | Hydroperoxide Decomposer | 0.05 - 1.0 wt% |
| Secondary | DSTDP | Thioester | Hydroperoxide Decomposer | 0.1 - 0.5 wt% |
Note: Optimal loading levels should be determined experimentally for the specific application.
Experimental Protocols
Protocol 1: Melt Polymerization of 12-HDA with Minimal Degradation
Objective: To produce poly(this compound) via melt polycondensation while minimizing thermal degradation.
Materials:
-
This compound (high purity)
-
Antioxidant(s) (e.g., Irganox 1010 and Irganox 168)
-
Polycondensation catalyst (e.g., monobutyltin oxide)
-
Nitrogen or Argon gas (high purity)
-
Solvents for cleaning (e.g., acetone, ethanol)
Equipment:
-
Glass reactor with a mechanical stirrer, gas inlet/outlet, and thermocouple
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Reactor Setup: Thoroughly clean and dry the glass reactor. Assemble the reactor with the stirrer, gas inlet/outlet, and thermocouple.
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the initial stages of the reaction.
-
Charging Reactants: Add the 12-HDA, antioxidant(s) (e.g., 0.1 wt% Irganox 1010 and 0.2 wt% Irganox 168), and catalyst (e.g., 0.1 mol%) to the reactor.
-
Heating and Melting: Begin stirring and gradually heat the mixture to a temperature just above the melting point of 12-HDA (e.g., 90-100°C) to obtain a homogeneous melt.
-
Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to the desired polymerization temperature (e.g., 160-180°C). Maintain these conditions for a set period (e.g., 2-4 hours) to allow for the initial polycondensation and removal of water vapor with the inert gas stream.
-
Polycondensation - Stage 2 (Vacuum): Gradually apply a vacuum to the system over 30-60 minutes to aid in the removal of water and drive the polymerization to a higher molecular weight. The vacuum should be slowly increased to avoid excessive bubbling. A cold trap should be used to collect the water.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the torque on the stirrer (which increases with viscosity and molecular weight) or by taking small samples (if the reactor setup allows) for analysis (e.g., GPC).
-
Cooling and Recovery: Once the desired molecular weight is achieved (indicated by a significant increase in viscosity), stop the heating and turn off the vacuum. Allow the reactor to cool to room temperature under a positive pressure of inert gas. The solid polymer can then be removed from the reactor.
Experimental Workflow Diagram
Caption: Workflow for the melt polymerization of 12-HDA.
Protocol 2: Analysis of Thermal Degradation using TGA and DSC
Objective: To determine the thermal stability and degradation profile of 12-HDA under different atmospheres.
Equipment:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC
-
Pans for TGA/DSC (e.g., aluminum, alumina)
-
Nitrogen and compressed air (or synthetic air) gas cylinders with regulators
Procedure:
-
Sample Preparation: Accurately weigh a small amount of 12-HDA (typically 5-10 mg) into a TGA/DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Select the desired atmosphere (nitrogen for inert conditions, air for oxidative conditions) and set the gas flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition temperature (e.g., 400°C).
-
-
Data Acquisition: Record the sample weight (TGA), the derivative of the weight loss (DTG), and the heat flow (DSC) as a function of temperature.
-
Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates from the DTG peaks.
-
DSC Curve: Identify the melting endotherm. Observe any exothermic events that may correspond to oxidative degradation, particularly when running in an air atmosphere.
-
-
Comparison: Compare the results obtained under nitrogen and air to assess the effect of oxygen on the thermal stability of 12-HDA.
Degradation Analysis Pathway Diagram
Caption: Analytical pathway for characterizing 12-HDA degradation.
References
HPLC peak tailing issues in 12-Hydroxydodecanoic Acid analysis and solutions.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 12-Hydroxydodecanoic Acid, with a specific focus on resolving peak tailing.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common chromatographic problem that can affect resolution, quantification, and reproducibility.[1][2] An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing results in an asymmetrical peak with a trailing edge that is longer than the leading edge.[3] This guide will help you diagnose and resolve peak tailing issues in your this compound analysis.
Q1: What are the common causes of peak tailing for an acidic compound like this compound?
For acidic compounds, peak tailing is frequently caused by unwanted secondary interactions between the analyte and the stationary phase.[3] Key causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid moiety of this compound, leading to peak tailing.[4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is near the pKa of this compound, the compound can exist in both ionized and non-ionized forms, causing peak broadening and tailing.[3][6]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, resulting in distorted peak shapes.[2][5]
-
Column Degradation: The accumulation of contaminants or the formation of a void at the column inlet can lead to peak distortion.[4][5]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings can cause band broadening and peak tailing.[6]
-
Trace Metal Contamination: Metal ions in the silica matrix or from system components can chelate with the analyte, causing tailing.[7][8]
Q2: How can I systematically troubleshoot peak tailing in my chromatogram?
A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q3: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter. To achieve a sharp, symmetrical peak for an acidic compound like this compound, the mobile phase pH should be adjusted to at least 2 units below its pKa.[3] At a lower pH, the carboxylic acid group is fully protonated (non-ionized), which minimizes secondary interactions with the silica stationary phase and promotes a single, well-defined retention mechanism.[3][4]
| Mobile Phase pH vs. pKa | Analyte State | Expected Peak Shape |
| pH < (pKa - 2) | Primarily Non-ionized | Symmetrical, Sharp |
| pH ≈ pKa | Mix of Ionized & Non-ionized | Broad, Tailing |
| pH > (pKa + 2) | Primarily Ionized | Can tail due to interactions |
Q4: What type of HPLC column is best to minimize peak tailing for acidic compounds?
Using a modern, high-purity, end-capped silica column (Type B) can significantly reduce peak tailing.[3] End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, making them less available for secondary interactions with acidic analytes.[3][9] Columns with low silanol activity are specifically designed to improve peak shape for polar and ionizable compounds.[10]
Q5: Could my sample injection be causing the peak tailing?
Yes, two common injection-related issues can cause peak tailing:
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2] If peak shape improves upon diluting the sample or reducing the injection volume, then column overload is the likely cause.[1]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
Experimental Protocols
Protocol 1: Adjusting Mobile Phase pH
This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of this compound.
-
Determine pKa: Find the pKa of this compound from chemical literature.
-
Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.5 to 4.5. Use a buffer concentration of 10-25 mM.[11] Phosphoric acid or formic acid are common choices for setting a low pH.[10]
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analyze Sample: Inject your this compound standard and observe the peak shape.
-
Optimize: Compare the chromatograms at different pH values to find the optimal condition that provides a sharp and symmetrical peak.
Protocol 2: Checking for Column Overload
This protocol helps determine if sample overload is the cause of peak tailing.
-
Prepare Sample Dilutions: Prepare a serial dilution of your this compound stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
-
Inject and Analyze: Inject a constant volume of each dilution onto the HPLC system under your standard operating conditions.
-
Evaluate Peak Shape: Analyze the peak symmetry (tailing factor) for each concentration. If the tailing factor decreases significantly with lower concentrations, sample overload is a contributing factor.
-
Determine Working Range: Identify the highest concentration that can be injected without causing significant peak tailing. This will be the upper limit of your linear working range.
Logical Relationship for pH Adjustment
Caption: The relationship between mobile phase pH and peak symmetry.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
Challenges in achieving high molecular weight in 12-HDA-based polymers.
Welcome to the technical support center for the synthesis of high molecular weight polymers based on 12-hydroxydodecanoic acid (12-HDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues that can arise during the polymerization of 12-HDA, leading to low molecular weight or other undesirable outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight of Poly(12-HDA) | Inefficient removal of condensation byproducts (e.g., water): In polycondensation reactions, the removal of small molecules like water is crucial to drive the equilibrium towards the formation of high molecular weight polymers.[1] | - High Vacuum: Apply a high vacuum (typically <1 Torr) during the later stages of the polymerization to effectively remove water.[1] - High Temperature: Increase the reaction temperature to facilitate the evaporation of water. However, be cautious of potential side reactions at excessively high temperatures. - Inert Gas Sparging: Bubble a dry, inert gas (e.g., nitrogen or argon) through the reaction mixture to help carry away volatile byproducts. |
| Impure Monomer: The presence of impurities in the 12-HDA monomer can interfere with the polymerization process and act as chain terminators.[2] | - Monomer Purification: Purify the 12-HDA monomer before polymerization. Recrystallization is a common and effective method.[2] A typical procedure involves dissolving the crude 12-HDA in a suitable solvent (e.g., toluene) and then allowing it to crystallize upon cooling.[3] | |
| Inadequate Catalyst Activity or Concentration: The choice and concentration of the catalyst play a significant role in achieving high molecular weight. | - Catalyst Selection: For melt polycondensation, common catalysts include tin-based compounds (e.g., tin(II) 2-ethylhexanoate) and titanium-based compounds (e.g., tetrabutyl titanate). For enzymatic polymerization, lipases such as Candida antarctica lipase B (CALB) are effective.[4] - Optimize Catalyst Concentration: The optimal catalyst concentration depends on the specific catalyst and reaction conditions. It is advisable to perform a series of experiments with varying catalyst concentrations to determine the optimal loading. | |
| Non-stoichiometric Balance of Functional Groups: While 12-HDA is a self-condensing monomer, impurities can disrupt the 1:1 ratio of hydroxyl and carboxylic acid groups. | - Ensure High Monomer Purity: As mentioned above, monomer purification is critical to maintain the stoichiometric balance required for high molecular weight polymers.[2] | |
| Polymer Discoloration (Yellowing or Browning) | Thermal Degradation: Prolonged exposure to high temperatures during melt polycondensation can lead to thermal degradation and discoloration of the polymer.[5] | - Optimize Reaction Time and Temperature: Minimize the reaction time at high temperatures. Conduct the initial stages of polymerization at a lower temperature and only increase it during the final stages under high vacuum. - Use of Antioxidants: Consider adding a small amount of a thermal stabilizer or antioxidant to the reaction mixture. |
| Catalyst-Induced Coloration: Some catalysts, particularly certain titanium-based ones, can cause discoloration at high temperatures.[5] | - Select Appropriate Catalyst: If polymer color is a critical parameter, consider using catalysts known to cause less discoloration, such as some tin-based catalysts.[5] | |
| Inconsistent or Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Side Reactions: Unwanted side reactions can lead to branching or the formation of oligomers, resulting in a broad PDI. | - Precise Temperature Control: Maintain a stable and uniform reaction temperature to minimize side reactions. - High Purity Monomers and Reagents: Use highly purified monomers and ensure all glassware and reagents are free of contaminants that could initiate side reactions.[2] |
| Inefficient Mixing: Poor mixing can lead to localized areas of high temperature or catalyst concentration, resulting in non-uniform polymer growth. | - Effective Stirring: Use efficient mechanical stirring throughout the polymerization process to ensure homogeneity of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum molecular weight I can achieve for poly(12-HDA)?
A1: The theoretical maximum molecular weight is limited by the purity of the monomer and the extent of the reaction. For polycondensation, achieving very high molecular weights (>>25,000 g/mol ) requires driving the reaction to near completion (e.g., >99% conversion) and using a monomer of very high purity.
Q2: How can I effectively remove water during melt polycondensation of 12-HDA?
A2: A two-stage process is often effective. In the first stage, the reaction is carried out at a moderate temperature (e.g., 120-150 °C) under a stream of inert gas to remove the bulk of the water. In the second stage, a high vacuum is applied, and the temperature is increased (e.g., 180-220 °C) to remove the remaining traces of water and drive the polymerization to completion.[1]
Q3: What are the advantages of enzymatic polymerization over melt polycondensation for 12-HDA?
A3: Enzymatic polymerization, typically using lipases, offers several advantages, including milder reaction conditions (lower temperatures), which can prevent thermal degradation and discoloration.[6] It can also lead to polymers with better control over the microstructure. However, enzymatic polymerization can be slower and may require specific solvents.
Q4: How do I choose the right catalyst for my 12-HDA polymerization?
A4: The choice of catalyst depends on the polymerization method.
-
Melt Polycondensation: Tin(II) 2-ethylhexanoate is a commonly used and effective catalyst. Titanium-based catalysts like tetrabutyl titanate are also used but may cause more discoloration.
-
Enzymatic Polymerization: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is a widely used and highly effective catalyst.[4]
Q5: How can I monitor the progress of the polymerization and the molecular weight of the resulting polymer?
A5: The progress of the reaction can be monitored by measuring the amount of water collected in a Dean-Stark trap (for melt polycondensation) or by taking aliquots of the reaction mixture at different time points. The molecular weight and polydispersity index (PDI) of the polymer can be determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Experimental Protocols
Protocol 1: Melt Polycondensation of 12-HDA
This protocol describes a typical two-stage melt polycondensation procedure to synthesize high molecular weight poly(12-HDA).
Materials:
-
This compound (12-HDA), purified by recrystallization
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Dry toluene (for azeotropic removal of water, optional)
-
Nitrogen or Argon gas (dry)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap and condenser (if using azeotropic removal)
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 Torr
-
Cold trap
Procedure:
Stage 1: Esterification
-
Place the purified 12-HDA (e.g., 50 g) and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer) into the three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Begin purging the system with dry nitrogen gas.
-
Heat the flask to 150 °C with constant stirring. The monomer will melt and the reaction will begin, with water being evolved.
-
Maintain this temperature for 2-4 hours to allow for the initial esterification and removal of the bulk of the water.
Stage 2: Polycondensation
-
Gradually increase the temperature to 200 °C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. Be cautious to avoid excessive foaming.
-
Continue the reaction under high vacuum and at 200 °C for another 4-8 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer increases.
-
To stop the reaction, remove the heat source and allow the flask to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, tetrahydrofuran) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified polymer in a vacuum oven at a temperature below its melting point.
Protocol 2: Enzymatic Polymerization of 12-HDA
This protocol outlines a typical procedure for the enzymatic polymerization of 12-HDA using an immobilized lipase.
Materials:
-
This compound (12-HDA), purified
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous diphenyl ether or another suitable high-boiling point, inert solvent
-
Molecular sieves (3Å or 4Å, activated)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas atmosphere setup
Procedure:
-
Add the purified 12-HDA (e.g., 5 g) and the anhydrous solvent (e.g., 25 mL) to the round-bottom flask.
-
Add the immobilized lipase (e.g., 10% by weight of the monomer) and activated molecular sieves to the flask.
-
Heat the reaction mixture to a temperature suitable for the enzyme, typically between 60-90 °C, under a gentle stream of dry nitrogen or argon.
-
Stir the reaction mixture for 24-72 hours. The molecular sieves will help to remove the water produced during the condensation reaction.
-
After the desired reaction time, cool the mixture to room temperature.
-
Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed and reused.
-
Precipitate the polymer by pouring the filtrate into a large volume of a non-solvent like cold methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its melting point.
Data Presentation
Table 1: Influence of Catalyst on the Molecular Weight of Poly(12-HDA) in Melt Polycondensation
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI |
| Tin(II) 2-ethylhexanoate | 0.2 | 200 | 6 | ~25,000 | ~1.8 |
| Tetrabutyl titanate | 0.2 | 200 | 6 | ~28,000 | ~2.0 |
| No Catalyst | - | 200 | 12 | <5,000 | >2.5 |
Note: These are representative values and can vary depending on the specific reaction conditions and monomer purity.
Table 2: Comparison of Polymerization Methods for Poly(12-HDA)
| Parameter | Melt Polycondensation | Enzymatic Polymerization |
| Reaction Temperature | High (180-220 °C) | Mild (60-90 °C) |
| Catalyst | Metal-based (Sn, Ti) | Lipase (e.g., CALB) |
| Solvent | Typically solvent-free | High-boiling inert solvent |
| Byproduct Removal | High vacuum | Molecular sieves/azeotropic distillation |
| Potential for Discoloration | Higher | Lower |
| Typical Mn ( g/mol ) | 20,000 - 40,000 | 15,000 - 30,000 |
| PDI | Typically 1.8 - 2.5 | Can be narrower (1.5 - 2.0) |
Visualizations
Caption: Workflow for Melt Polycondensation of 12-HDA.
Caption: Polycondensation Pathway of 12-HDA.
References
- 1. An energy efficient and facile synthesis of high molecular weight polyesters using ketenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Alternatives to Polystyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 505-95-3 [chemicalbook.com]
- 4. This compound, 505-95-3 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 12-Hydroxydodecanoic Acid in Cosmetic Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 12-Hydroxydodecanoic Acid (12-HDA) in cosmetic formulations.
FAQs and Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of cosmetics containing 12-HDA.
I. Formulation and Stability Issues
Q1: My cream/lotion containing 12-HDA is showing signs of phase separation. What are the possible causes and how can I fix it?
A1: Phase separation in an oil-in-water (O/W) emulsion with 12-HDA can be attributed to several factors:
-
Inadequate Emulsifier System: The emulsifier type or concentration may not be optimal to stabilize the oil droplets, especially with the presence of a fatty acid like 12-HDA which can interact with the interface.
-
Incorrect Oil to Emulsifier Ratio: An excess of the oil phase relative to the emulsifier can lead to instability.[1]
-
Significant pH Shift: A drastic change in the formulation's pH can alter the effectiveness of the emulsifiers and other stabilizing agents.[1]
-
Processing Issues: Insufficient homogenization can result in large oil droplets that are more prone to coalescence and separation.[1]
Troubleshooting Steps:
-
Review Emulsifier System:
-
Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is appropriate for your oil phase.
-
Consider using a combination of emulsifiers (e.g., a non-ionic emulsifier with a polymeric stabilizer) for enhanced stability.
-
-
Optimize Ratios:
-
Systematically vary the concentration of your emulsifier(s) and oil phase to find the optimal ratio.
-
Consider reducing the concentration of 12-HDA or the overall oil phase content.
-
-
Control pH:
-
Measure the pH of your formulation over time. If a significant shift is observed, investigate potential causes such as interactions between ingredients or microbial contamination.
-
Incorporate a suitable buffering system to maintain the target pH.
-
-
Refine Processing:
-
Ensure your homogenization process provides sufficient shear to create small, uniform oil droplets.
-
Monitor and control the temperature of your oil and water phases during emulsification.
-
Q2: I am observing crystal formation in my 12-HDA formulation upon cooling or during storage. What is causing this and how can I prevent it?
A2: Crystallization of 12-HDA, a solid at room temperature, is a common challenge in cosmetic emulsions. The primary causes include:
-
Supersaturation: The concentration of 12-HDA may exceed its solubility in the oil phase of the formulation at lower temperatures.
-
Inappropriate Oil Phase: The chosen emollients and oils may not be good solvents for 12-HDA.
-
Slow Cooling Rate: Slow cooling during production can promote the growth of larger crystals.
-
Emulsifier Interactions: Certain emulsifiers may not adequately inhibit the crystallization of fatty acids at the oil-water interface.
Troubleshooting Steps:
-
Solubility Assessment:
-
Determine the solubility of 12-HDA in individual cosmetic oils and emollients you are using. This will help you select a more suitable oil phase. (See Experimental Protocol 2).
-
-
Optimize the Oil Phase:
-
Incorporate esters or other emollients that show good solvency for 12-HDA.
-
Consider using a blend of oils to improve overall solubility.
-
-
Control the Cooling Process:
-
Employ a more rapid cooling process after emulsification to promote the formation of smaller, less perceptible crystals.
-
-
Emulsifier Selection:
-
Select emulsifiers that can effectively stabilize the interface and hinder crystal growth. Polymeric emulsifiers can sometimes create a steric barrier that inhibits crystallization.
-
-
Incorporate Crystal Inhibitors:
-
Consider adding ingredients that can interfere with crystal growth, such as certain polymers or other fatty acids.
-
Q3: The viscosity of my 12-HDA cream is decreasing over time. What could be the cause?
A3: A decrease in viscosity can indicate an underlying instability in your emulsion. Potential causes include:
-
Droplet Coalescence: The merging of oil droplets leads to a less structured emulsion and a drop in viscosity. This is often a precursor to phase separation.
-
Degradation of Thickeners: The polymeric thickeners in your formulation may be degrading due to pH shifts or interactions with other ingredients.
-
Microbial Contamination: Microorganisms can break down the structural components of the emulsion, leading to a loss of viscosity.
Troubleshooting Steps:
-
Microscopic Examination:
-
Use a microscope to observe the oil droplet size distribution over time. An increase in average droplet size suggests coalescence.
-
-
Re-evaluate Thickener Compatibility:
-
Ensure your chosen thickener is stable at the pH of your formulation and is compatible with all other ingredients, including 12-HDA and any preservatives.[2]
-
-
Check Preservative Efficacy:
-
Conduct microbial challenge testing to ensure your preservative system is effective.
-
II. Chemical Stability of 12-HDA
Q4: How does pH affect the stability of 12-HDA in a cosmetic formulation?
A4: The stability of 12-HDA, a carboxylic acid, can be influenced by the pH of the formulation.
-
Esterification: In formulations with a low pH (acidic), there is a potential for esterification to occur if alcohols or polyols are present, especially at elevated temperatures. This would lead to a decrease in the concentration of free 12-HDA.
-
Saponification: At high pH (alkaline), 12-HDA will be in its carboxylate salt form. While this may increase its water solubility, it can also make the formulation more susceptible to interactions with cationic ingredients and potentially impact the stability of the emulsion.
-
Impact on Other Ingredients: The pH will also affect the stability of other ingredients in the formulation, such as preservatives, antioxidants, and other active ingredients, which can indirectly impact the overall stability of the product.
Recommendation: For optimal stability, it is generally recommended to formulate 12-HDA containing products in a slightly acidic to neutral pH range (typically pH 5.0-7.0), unless specific formulation requirements dictate otherwise.
Q5: Is 12-HDA sensitive to temperature and light? What are the potential degradation pathways?
A5: Yes, like many fatty acids, 12-HDA can be sensitive to heat and light.
-
Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions. The hydroxyl group and the carboxylic acid group are potential sites for thermal decomposition.
-
Photodegradation: Exposure to UV light can generate free radicals, leading to oxidative degradation of the fatty acid chain.[3]
Potential Degradation Pathways:
-
Oxidation: The primary degradation pathway is likely to be oxidation, which can be initiated by heat, light, or the presence of metal ions. This can lead to the formation of hydroperoxides, which can then break down into a variety of smaller, volatile compounds, potentially causing changes in odor and color.
-
Dehydration: At high temperatures, the hydroxyl group could potentially undergo dehydration, leading to the formation of an unsaturated fatty acid.
Stabilization Strategies:
-
Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E), butylated hydroxytoluene (BHT), or ascorbyl palmitate to quench free radicals and inhibit oxidation.
-
Chelating Agents: Use chelating agents like EDTA and its salts to bind metal ions that can catalyze oxidative reactions.
-
Opaque Packaging: Package the final product in opaque or UV-protective containers to prevent photodegradation.
Quantitative Data on Stability
While specific quantitative stability data for 12-HDA in cosmetic formulations is limited in publicly available literature, the following tables provide an illustrative example of how such data can be presented based on typical stability studies of fatty acids in emulsions.
Table 1: Effect of pH on the Stability of 12-HDA (1% w/w) in an O/W Cream at 40°C for 3 Months.
| pH | Initial Assay (%) | 1 Month Assay (%) | 2 Months Assay (%) | 3 Months Assay (%) | Appearance |
| 4.0 | 100.0 | 98.5 | 96.8 | 94.2 | Stable |
| 5.5 | 100.0 | 99.2 | 98.5 | 97.8 | Stable |
| 7.0 | 100.0 | 99.0 | 98.1 | 97.2 | Stable |
| 8.5 | 100.0 | 97.8 | 95.3 | 92.5 | Slight yellowing |
Note: Data is illustrative and based on general knowledge of fatty acid stability. Actual results may vary depending on the full formulation.
Table 2: Effect of Temperature on the Stability of 12-HDA (1% w/w) in an O/W Cream (pH 5.5) for 6 Months.
| Temperature | Initial Assay (%) | 3 Months Assay (%) | 6 Months Assay (%) | Physical Changes |
| 25°C / 60% RH | 100.0 | 99.5 | 98.9 | None |
| 40°C / 75% RH | 100.0 | 97.8 | 95.4 | Slight viscosity decrease |
| 50°C | 100.0 | 92.1 | 85.3 | Significant viscosity decrease, slight odor change |
Note: Data is illustrative. 50°C is a stress condition to accelerate degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for the Quantification of 12-HDA in a Cream Formulation
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 12-HDA in a cosmetic cream, separating it from potential degradation products.
2. Materials and Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
12-HDA reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Purified water (HPLC grade)
-
Cream base (placebo)
-
Centrifuge
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 12-HDA reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the 12-HDA cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Heat the sample in a water bath at 60°C for 10 minutes to melt the lipid phase and facilitate extraction.
-
Cool to room temperature and then place in an ice bath for 15 minutes to precipitate the waxy components of the cream base.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
5. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation on a 12-HDA solution under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photodegradation: Expose to UV light (e.g., in a photostability chamber) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main 12-HDA peak.
6. Validation Parameters: Validate the method according to ICH guidelines for:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Protocol 2: Determination of 12-HDA Solubility in Cosmetic Emollients
1. Objective: To determine the solubility of 12-HDA in various cosmetic oils and emollients to aid in the selection of an appropriate oil phase for a stable formulation.
2. Materials:
-
12-HDA powder
-
A selection of cosmetic emollients (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, C12-15 Alkyl Benzoate, Dimethicone)
-
Analytical balance
-
Vials with screw caps
-
Shaking water bath or incubator
-
HPLC system (as described in Protocol 1) or a validated GC method
3. Procedure:
-
Add an excess amount of 12-HDA powder to a known volume (e.g., 5 mL) of each emollient in a sealed vial.
-
Place the vials in a shaking water bath set to a controlled temperature (e.g., 25°C).
-
Allow the samples to equilibrate for at least 48 hours with continuous agitation to ensure saturation is reached.
-
After equilibration, visually confirm that excess solid 12-HDA is still present.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) and accurately dilute it with a suitable solvent (e.g., methanol).
-
Analyze the diluted solution using the validated HPLC method (Protocol 1) to determine the concentration of 12-HDA.
-
Calculate the solubility of 12-HDA in each emollient in mg/mL or g/100g .
Diagrams
References
Technical Support Center: Crystallinity Control of 12-Hydroxydodecanoic Acid-Based Polyesters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-Hydroxydodecanoic Acid (12-HDA)-based polyesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on controlling the crystallinity of these polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the crystallinity of poly(this compound) (P(12-HDA))?
A1: The crystallinity of P(12-HDA) and its copolymers can be primarily controlled through three main strategies:
-
Thermal Treatment: This includes controlling the cooling rate from the melt and subsequent annealing (heat treatment) of the solid polymer.
-
Copolymerization: Introducing comonomers into the polyester backbone disrupts the chain regularity and reduces crystallinity.
-
Use of Nucleating Agents: While less specific data is available for P(12-HDA), in polyesters generally, nucleating agents can be used to promote the formation of crystalline domains.
Q2: How does the cooling rate affect the crystallinity of P(12-HDA)?
A2: Generally, for semi-crystalline polymers, a faster cooling rate from the molten state results in lower crystallinity.[1][2] This is because the polymer chains have less time to organize into ordered crystalline structures and are instead "frozen" in a more amorphous state. Conversely, a slower cooling rate allows for more significant crystal growth, leading to a higher degree of crystallinity.[2]
Q3: What is annealing and how does it influence the crystallinity of P(12-HDA)?
A3: Annealing is a heat treatment process where the polymer is held at a temperature between its glass transition temperature (Tg) and its melting temperature (Tm) for a specific period. This process allows for molecular rearrangement, leading to an increase in the size and perfection of crystals, and consequently, a higher degree of crystallinity.[3][4] The final crystallinity depends on both the annealing temperature and time.
Q4: Can I eliminate crystallinity in P(12-HDA) completely?
A4: Achieving a completely amorphous P(12-HDA) homopolymer can be challenging due to the regular structure of the polymer chains which favors crystallization. Extremely rapid quenching from the melt may significantly reduce crystallinity, but some crystalline nuclei may still form. A more effective method to achieve a largely amorphous material is through copolymerization.
Q5: How does copolymerization affect the crystallinity of 12-HDA-based polyesters?
A5: Copolymerization is a highly effective method for reducing the crystallinity of polyesters. By introducing a second, structurally different monomer, the regularity of the polymer chain is disrupted, which hinders the packing of chains into a crystal lattice.[5][6][7] The extent of crystallinity reduction is dependent on the type and molar ratio of the comonomer. For instance, copolymerizing 12-HDA with a comonomer like ricinoleic acid or sebacic acid can lead to polyesters with significantly lower crystallinity and more elastomeric properties.
Troubleshooting Guides
Issue 1: Inconsistent Crystallinity in Synthesized P(12-HDA) Batches
-
Possible Cause 1: Variation in Cooling Rate.
-
Troubleshooting: Standardize the cooling protocol for all batches. If cooling in ambient air, be aware that variations in room temperature and airflow can affect the cooling rate. For more precise control, use a programmable oven or a differential scanning calorimeter (DSC) with a controlled cooling ramp.
-
-
Possible Cause 2: Inconsistent Polymer Molecular Weight.
-
Troubleshooting: Ensure that the polymerization conditions (temperature, time, catalyst concentration, and vacuum) are identical for all syntheses. Use gel permeation chromatography (GPC) to verify the molecular weight and polydispersity of each batch. Lower molecular weight chains may crystallize differently than higher molecular weight chains.
-
-
Possible Cause 3: Presence of Impurities.
-
Troubleshooting: Ensure the 12-HDA monomer is of high purity. Impurities can act as nucleating agents or plasticizers, affecting the crystallization process. Recrystallize the monomer if necessary.
-
Issue 2: Polymer is Too Brittle (Crystallinity is too high)
-
Troubleshooting Strategy 1: Increase the Cooling Rate.
-
Action: Quench the molten polymer in a cold medium (e.g., ice water or liquid nitrogen) to rapidly cool it below its glass transition temperature. This will minimize the time available for crystal growth.
-
-
Troubleshooting Strategy 2: Introduce a Comonomer.
-
Action: Synthesize a copolymer of 12-HDA with a suitable comonomer. The choice of comonomer and its molar ratio will determine the final crystallinity and mechanical properties.
-
-
Troubleshooting Strategy 3: Avoid Annealing.
-
Action: If your current process involves an annealing step, omitting it will result in a lower crystallinity material.
-
Issue 3: Polymer is Too Soft or Amorphous (Crystallinity is too low)
-
Troubleshooting Strategy 1: Decrease the Cooling Rate.
-
Action: Allow the molten polymer to cool slowly in a controlled environment, such as an oven with a programmed cooling ramp. This will provide sufficient time for crystal nucleation and growth.
-
-
Troubleshooting Strategy 2: Implement an Annealing Step.
-
Action: After the polymer has solidified, anneal it at a temperature between its Tg and Tm. The optimal annealing temperature and time should be determined experimentally, for example, by using DSC to monitor the evolution of the melting endotherm.
-
-
Troubleshooting Strategy 3: Reduce Comonomer Content.
-
Action: If you are working with a copolymer, reducing the molar percentage of the comonomer will increase the regularity of the polymer chain and promote crystallization.
-
Data & Experimental Protocols
Data Presentation
Table 1: Illustrative Effect of Cooling Rate on Polyester Crystallinity
| Cooling Rate (°C/min) | Crystallization Temperature (Tc) (°C) | Resulting Degree of Crystallinity (%) |
| 1 | ~110-120 | High (~50-60%) |
| 10 | ~100-110 | Moderate (~30-40%) |
| 50 | ~80-90 | Low (~10-20%) |
| >100 (Quenching) | Not observed | Very Low (<5%) |
Table 2: Illustrative Effect of Annealing on Polyester Crystallinity
| Annealing Temperature (°C) | Annealing Time (hours) | Resulting Degree of Crystallinity (%) |
| Tg + 10-20°C | 2 | Moderate Increase |
| Tm - 10-20°C | 2 | Significant Increase |
| Tm - 10-20°C | 24 | Maximum Achievable |
Table 3: Illustrative Effect of Copolymerization on Polyester Crystallinity
| Comonomer (e.g., Sebacic Acid) Mole % | Melting Temperature (Tm) (°C) | Degree of Crystallinity (%) |
| 0 (Homopolymer) | High | High |
| 10 | Moderately Lower | Moderately Lower |
| 25 | Significantly Lower | Low |
| 50 | May not be observable | Very Low / Amorphous |
Experimental Protocols
1. Melt Polycondensation of this compound
This protocol describes a general procedure for the synthesis of P(12-HDA).
-
Materials: this compound (monomer), Tin(II) 2-ethylhexanoate (catalyst), Toluene (for azeotropic distillation), Chloroform (solvent for purification), Methanol (non-solvent for precipitation).
-
Procedure:
-
Place the 12-HDA monomer in a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Add a small amount of toluene to the flask.
-
Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove any water.
-
After complete water removal, distill off the toluene.
-
Introduce the Tin(II) 2-ethylhexanoate catalyst (typically 0.1-0.5 mol% relative to the monomer).
-
Increase the temperature to the desired polymerization temperature (e.g., 180-220 °C) and apply a high vacuum (e.g., <1 mbar).
-
Continue the reaction with stirring for several hours (e.g., 4-24 hours) until the desired molecular weight is achieved. The viscosity of the melt will increase significantly.
-
Cool the polymer to room temperature under nitrogen.
-
Dissolve the crude polymer in chloroform and precipitate it in an excess of cold methanol to remove unreacted monomer and catalyst residues.
-
Filter and dry the purified polymer under vacuum.
-
2. Controlling Crystallinity via Cooling Rate using DSC
This protocol outlines how to study the effect of cooling rate on crystallinity.
-
Equipment: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Prepare a small sample (5-10 mg) of the synthesized P(12-HDA) in a DSC pan.
-
Heat the sample to a temperature well above its melting point (e.g., Tm + 30°C) and hold for a few minutes to erase any prior thermal history.
-
Cool the sample at a specific, controlled rate (e.g., 1, 5, 10, 20, 50 °C/min) to a temperature below its glass transition temperature.
-
Record the heat flow during the cooling scan to observe the crystallization exotherm.
-
After cooling, heat the sample again at a standard rate (e.g., 10 °C/min) to observe the glass transition, any cold crystallization, and the melting endotherm.
-
Calculate the degree of crystallinity from the enthalpy of melting observed in the second heating scan.
-
3. Controlling Crystallinity via Annealing
This protocol describes a general method for annealing a polyester sample.
-
Equipment: Oven with precise temperature control or a DSC.
-
Procedure:
-
First, create a sample with a known, low-crystallinity state by quench-cooling the molten polymer.
-
Place the quenched sample in an oven pre-heated to the desired annealing temperature (between Tg and Tm).
-
Hold the sample at this temperature for the desired annealing time (e.g., 1, 2, 6, 24 hours).
-
After annealing, rapidly cool the sample to room temperature to "lock in" the crystalline structure.
-
Analyze the annealed sample using DSC to determine its new degree of crystallinity.
-
Visualizations
Caption: Experimental workflow for synthesis and crystallinity control.
Caption: Relationship between control parameters and polymer properties.
References
- 1. The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(lactic-co-glycolic acid)s - CD Bioparticles [cd-bioparticles.net]
- 6. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research [mdpi.com]
- 7. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in 12-Hydroxydodecanoic Acid synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 12-Hydroxydodecanoic Acid (12-HDA). The focus is on minimizing by-product formation to enhance product purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 12-HDA, particularly through common enzymatic methods.
Issue 1: Low Yield of this compound
Question: My whole-cell biotransformation using an E. coli strain expressing a cytochrome P450 monooxygenase (e.g., CYP153A) results in a low yield of 12-HDA. What are the potential causes and how can I improve the yield?
Answer: Low yields in whole-cell biotransformation can stem from several factors related to the cells, substrate, and reaction conditions. Here are key areas to investigate:
-
Cell Viability and Biocatalyst Activity: The health and catalytic activity of your E. coli cells are paramount. Ensure proper storage and handling of the cell stock. For the reaction, use freshly cultured cells or a properly stored cell suspension. Inefficient expression of the P450 enzyme can also be a cause; verify expression levels if possible.
-
Substrate Purity and Solubility: The purity of the dodecanoic acid substrate is critical, as impurities can inhibit the enzyme. Low solubility of dodecanoic acid can also limit its availability to the enzyme. Consider using the methyl ester of dodecanoic acid (C12-FAME) in a two-phase system (e.g., aqueous/organic) to improve substrate availability and reduce potential product toxicity.[1][2][3]
-
Reaction Conditions:
-
pH and Temperature: While P450 systems can be pH-dependent, pH regulation can sometimes cause excessive foaming.[1] It is advisable to perform small-scale experiments to determine the optimal pH and temperature for your specific biocatalyst.
-
Cofactor and Energy Source: Ensure an adequate supply of a carbon source like glucose or glycerol to maintain the metabolic activity of the resting cells and regenerate the necessary NAD(P)H cofactors.[1]
-
Product Inhibition: The accumulation of 12-HDA can inhibit the enzyme, reducing the reaction rate over time.[4] Consider strategies for in-situ product removal if this is suspected.
-
-
Host-Related Issues: The production of metabolic by-products by the E. coli host, such as acetate and hydrogen peroxide, can negatively impact cell health and enzyme activity.[1][2][3] Monitor the levels of these compounds if possible.
Issue 2: High Levels of By-products (11-Hydroxydodecanoic Acid and Dodecanedioic Acid)
Question: My product mixture contains significant amounts of 11-hydroxydodecanoic acid and/or dodecanedioic acid. How can I increase the regioselectivity for the desired 12-hydroxy product and prevent overoxidation?
Answer: The formation of these by-products is a common challenge in the enzymatic hydroxylation of fatty acids.
-
Minimizing 11-Hydroxydodecanoic Acid:
-
Enzyme Selection: The regioselectivity is primarily determined by the specific cytochrome P450 enzyme used. Some variants of CYP153A from different organisms exhibit very high regioselectivity (>95%) for the terminal (ω) position.[1][2][3][4] Consider screening different P450 enzymes or using a published, highly selective variant.
-
Protein Engineering: If feasible, protein engineering of the CYP153A active site can improve regioselectivity.
-
-
Minimizing Dodecanedioic Acid:
-
Host Strain Selection: Dodecanedioic acid is formed by the further oxidation of 12-HDA, a reaction often catalyzed by endogenous alcohol and aldehyde dehydrogenases in the E. coli host. Some strains, like BL21(DE3), may have higher activities of these enzymes compared to others like JM109.[1] Testing different host strains can reduce this overoxidation.
-
Gene Knockout: A more targeted approach is to create knockout mutations in the genes encoding the responsible dehydrogenases in your production strain.
-
Reaction Time: Limiting the reaction time can reduce the extent of overoxidation of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis of 12-HDA over chemical methods?
A1: Enzymatic synthesis, particularly using whole-cell biocatalysts, offers several advantages over traditional chemical routes. These include higher selectivity, avoiding the use of harsh reaction conditions and hazardous reagents, and the potential for using renewable feedstocks.[4][5] Chemical methods often require multiple steps and can produce complex mixtures of by-products, necessitating extensive purification.[5]
Q2: What analytical methods are suitable for monitoring the reaction and analyzing the purity of 12-HDA?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing the product mixture. The fatty acids are typically derivatized (e.g., methylated) before analysis.[4] High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (like a C18 column) can also be used for both analysis and purification.[6][7]
Q3: What is a suitable method for purifying 12-HDA?
A3: For laboratory-scale purification, crystallization from a suitable solvent like toluene has been reported to be effective.[8] For larger scales or higher purity requirements, preparative HPLC can be employed.[6]
Q4: Can the choice of substrate influence the yield of 12-HDA in biotransformations?
A4: Yes, the choice of substrate can have a significant impact. Using dodecanoic acid methyl ester instead of the free fatty acid can overcome issues of low substrate solubility and product toxicity. In one study, this strategy, combined with a two-phase system for continuous extraction, led to a significant increase in the final product concentration.[1][2][3]
Data on Enzymatic Synthesis of 12-HDA
| Biocatalyst System | Substrate | Substrate Conc. (g/L) | Product (12-HDA) Conc. (g/L) | Regioselectivity (ω-position) | Key By-products | Reference |
| E. coli expressing CYP153AM. aq.-CPR fusion | Dodecanoic Acid | 10 | 1.2 | >95% | 11-OHDA, Dodecanedioic Acid | [1][2][3] |
| E. coli expressing CYP153AM. aq.-CPR fusion with AlkL coexpression | Dodecanoic Acid Methyl Ester | Not specified | 4.0 | Not specified | Not specified | [1][2][3] |
| E. coli expressing CYP153AL.m with native redox partners | Dodecanoic Acid | 4 | 3.28 | Not specified | Not specified | [4] |
| E. coli expressing CYP153AL.m with P. putida redox partners | Dodecanoic Acid | 4 | 2.0 | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Whole-Cell Biotransformation of Dodecanoic Acid to 12-HDA
This protocol is a generalized procedure based on published methods.[1][4] Optimization will be required for specific strains and enzyme systems.
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium (e.g., LB broth with appropriate antibiotics) with your recombinant E. coli strain.
-
Grow the culture at 37°C with shaking until it reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).
-
Induce the expression of the P450 enzyme with a suitable inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-30°C) for several hours to overnight.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., a specific cell dry weight per volume).
-
-
Biotransformation Reaction:
-
To the cell suspension, add a carbon source (e.g., 1% w/v glucose).
-
Add the dodecanoic acid substrate. It can be added as a solid powder or dissolved in a minimal amount of a solvent like DMSO.[4]
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking for a predetermined time (e.g., 24-48 hours).
-
-
Extraction and Analysis:
-
Acidify the reaction mixture to a low pH (e.g., pH 2) with an acid like HCl.
-
Extract the fatty acids with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract (e.g., with anhydrous sodium sulfate) and evaporate the solvent.
-
Analyze the product by GC-MS (after derivatization) or HPLC.
-
Visualizations
Caption: A flowchart of the key steps in the enzymatic synthesis of 12-HDA.
Caption: A decision tree for troubleshooting low yields in 12-HDA synthesis.
References
- 1. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nam.confex.com [nam.confex.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound 97 505-95-3 [sigmaaldrich.com]
- 8. This compound | 505-95-3 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 12-Hydroxydodecanoic Acid and 12-Hydroxystearic Acid in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the properties of polymers derived from 12-hydroxydodecanoic acid (12-HDA) and 12-hydroxystearic acid (12-HSA). Both are long-chain hydroxy fatty acids that can be utilized as monomers for the synthesis of biodegradable aliphatic polyesters. The primary difference between these two monomers is the length of their alkyl chains, with 12-HSA having an additional six carbon atoms. This structural variance is expected to influence the thermal, mechanical, and biodegradable properties of the resulting polymers. While direct comparative studies on the homopolymers are limited, this guide synthesizes available data and established principles of polymer science to offer a comprehensive overview.
Comparative Data of Polymer Properties
The following tables summarize the key differences in the monomer characteristics and the anticipated properties of their corresponding homopolymers, poly(this compound) (P-HDA) and poly(12-hydroxystearic acid) (P-HSA).
| Property | This compound (12-HDA) | 12-Hydroxystearic Acid (12-HSA) |
| Chemical Formula | C12H24O3 | C18H36O3 |
| Molecular Weight | 216.32 g/mol | 300.48 g/mol [1] |
| Chain Length | 12 carbons | 18 carbons |
| Table 1: Monomer Characteristics |
| Property | Poly(this compound) (P-HDA) | Poly(12-hydroxystearic acid) (P-HSA) | Data Source |
| Melting Point (Tm) | Higher (estimated ~70-80°C) | Lower (estimated ~60-70°C) | [2] |
| Crystallization Temperature (Tc) | Higher | Lower | [2] |
| Thermal Stability (TGA) | Expected to be similar, with decomposition temperatures typical for aliphatic polyesters. | Expected to be similar, with decomposition temperatures typical for aliphatic polyesters. | General Knowledge |
| Table 2: Comparison of Thermal Properties |
| Property | Poly(this compound) (P-HDA) | Poly(12-hydroxystearic acid) (P-HSA) | Data Source |
| Young's Modulus | Higher (more rigid) | Lower (more flexible) | [2] |
| Tensile Strength | Expected to be higher | Expected to be lower | General Knowledge |
| Elongation at Break | Expected to be lower | Expected to be higher | General Knowledge |
| Table 3: Comparison of Mechanical Properties |
| Property | Poly(this compound) (P-HDA) | Poly(12-hydroxystearic acid) (P-HSA) | Data Source |
| Crystallinity | Potentially higher due to more regular chain packing. | Potentially lower due to the longer, more flexible alkyl side chain which may hinder packing. | General Knowledge |
| Biodegradability | Expected to be biodegradable. The rate would depend on the specific environment. | Expected to be biodegradable. The longer alkyl chain may influence the rate of enzymatic attack. | [3][4][5] |
| Table 4: Comparison of Crystallinity and Biodegradability |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyesters are crucial for reproducible research.
Polyester Synthesis: Direct Polycondensation
-
Monomer Preparation: Dry the hydroxy acid monomer (12-HDA or 12-HSA) under vacuum at a temperature below its melting point for at least 24 hours to remove any moisture.
-
Polymerization Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Reaction Initiation: Place the dried monomer and a catalyst (e.g., antimony(III) oxide, tin(II) 2-ethylhexanoate) in the reaction vessel. A typical catalyst concentration is 0.01-0.1 mol% relative to the monomer.
-
First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to a temperature of approximately 150-180°C. Water will be produced as a byproduct of the esterification reaction and should be continuously removed. Maintain this stage for several hours until the majority of the water has been distilled off.
-
Second Stage (Polycondensation): Gradually increase the temperature to 180-220°C and slowly apply a high vacuum (less than 1 Torr). This stage facilitates the removal of the remaining water and catalyst byproducts, driving the polymerization reaction towards higher molecular weights.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the viscosity of the melt or by taking samples for molecular weight analysis using Gel Permeation Chromatography (GPC).
-
Termination and Purification: Once the desired molecular weight is achieved, cool the reactor to room temperature under nitrogen. The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform, tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol, ethanol).
-
Drying: Dry the purified polymer under vacuum at a temperature below its melting point until a constant weight is achieved.
Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve the polyester sample in a suitable solvent (e.g., tetrahydrofuran (THF), chloroform) to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Use the same solvent for the mobile phase as was used to dissolve the sample.
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight distribution polystyrene standards.
-
Analysis: Inject the filtered sample solution into the GPC system. The elution of the polymer is monitored by the RI detector.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using the calibration curve.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.
-
Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Cool the sample to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min to observe the crystallization behavior.
-
Heat the sample again to a temperature above its melting point at a heating rate of 10°C/min. This second heating scan is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
-
Data Analysis: From the DSC thermograms, determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The degree of crystallinity can be calculated by dividing the heat of fusion of the sample by the heat of fusion of a 100% crystalline sample of the same polymer (if known).
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset temperature of decomposition, which is an indicator of the thermal stability of the polymer.
Tensile Testing
-
Sample Preparation: Prepare dog-bone shaped specimens of the polymer according to ASTM D638 or rectangular film specimens according to ASTM D882. The specimens should be free of any defects.
-
Instrumentation: Use a universal testing machine equipped with grips suitable for holding the polymer specimens and an extensometer to measure strain.
-
Testing Conditions: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
-
Procedure: Mount the specimen in the grips of the testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Analysis: From the resulting stress-strain curve, determine the Young's modulus, tensile strength, and elongation at break.
Visualizations
Caption: General workflow for polyester synthesis via direct polycondensation.
Caption: Workflow for the characterization of key polymer properties.
References
- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2213694B1 - 12-hydroxystearic acid copolymer and method for producing the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation and Non-Enzymatic Hydrolysis of Poly(Lactic-co-Glycolic Acid) (PLGA12/88 and PLGA6/94) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Activity of 12-Hydroxydodecanoic Acid In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory activity of 12-Hydroxydodecanoic Acid (12-HDA) with other relevant fatty acids, supported by experimental data and detailed protocols. The information is compiled to assist in the design and interpretation of studies aimed at validating the therapeutic potential of this compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of fatty acids are often evaluated by their ability to modulate the production of key inflammatory mediators in cell-based assays. While direct studies on this compound are limited in the provided literature, data from structurally similar fatty acids found in royal jelly, such as 10-hydroxy-2-decenoic acid (10-H2DA) and 10-hydroxydecanoic acid (10-HDAA), offer valuable insights. These compounds have been shown to exert potent, dose-dependent inhibitory effects on the release of major inflammatory mediators.[1][2]
Below is a summary of the reported in vitro anti-inflammatory activities of these related fatty acids, which can serve as a benchmark for evaluating this compound. The primary model used is lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard for in vitro inflammation studies.[1]
Table 1: Comparative In Vitro Anti-inflammatory Effects of Royal Jelly Fatty Acids
| Compound | Target Mediator | Cell Line | Key Findings | Reference |
| 10-hydroxy-2-decenoic acid (10-H2DA) | Nitric Oxide (NO) | RAW 264.7 | Significantly inhibited LPS-induced NO production in a dose-dependent manner. | [1] |
| 10-hydroxy-2-decenoic acid (10-H2DA) | Interleukin-6 (IL-6) | RAW 264.7 | Inhibited LPS-induced IL-6 production in a dose-dependent manner. | [1] |
| 10-hydroxy-2-decenoic acid (10-H2DA) | NF-κB | WiDr cells | Reduced NF-κB levels after treatment.[3][4] | [3][4] |
| 10-hydroxydecanoic acid (10-HDAA) | Nitric Oxide (NO) | RAW 264.7 | Significantly inhibited LPS-induced NO production.[1] | [1] |
| 10-hydroxydecanoic acid (10-HDAA) | Interleukin-6 (IL-6) | RAW 264.7 | Showed a slight inhibition of IL-6 production at various concentrations.[1] | [1] |
| 10-hydroxydecanoic acid (10-HDAA) | TNF-α | RAW 264.7 | Had no significant effect on TNF-α production.[1] | [1] |
| 10-hydroxydecanoic acid (10-HDAA) | NF-κB | RAW 264.7 | Showed inhibitory effects against NF-κB activation.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess in vitro anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).[1]
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6).
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, p-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow and a key inflammatory signaling pathway.
Caption: Experimental workflow for in vitro validation of anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and potential inhibition by 12-HDA.
References
- 1. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HPLC and GC-MS methods for 12-Hydroxydodecanoic Acid quantification.
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 12-Hydroxydodecanoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like this compound is critical. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. While both methods offer high sensitivity and selectivity, they operate on different principles and present distinct advantages and disadvantages. This document outlines typical experimental protocols and performance characteristics to aid in method selection and cross-validation.
Methodology Comparison
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC-MS excels in the separation of volatile and thermally stable molecules. For non-volatile compounds like this compound, a derivatization step is necessary for GC-MS analysis to increase volatility.
Table 1: Performance Comparison of HPLC and GC-MS for Hydroxy Fatty Acid Analysis
| Parameter | HPLC with ELSD (for 12-hydroxystearic acid) | GC-MS (General for Fatty Acids) |
| Linearity (r) | 0.9993–0.9995[1] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | 1.1 µg/mL[1] | Method-dependent, can reach pg levels |
| Limit of Quantitation (LOQ) | 3.2 µg/mL[1] | Method-dependent, can reach ng to pg levels |
| Mean Recovery (%) | 101.5%[1] | Typically within 80-120% |
| Precision (RSD %) | < 2.1%[1] | Typically < 15% |
| Derivatization | Not required | Required (e.g., silylation)[2] |
Note: The HPLC data is for 12-hydroxystearic acid, a structurally similar compound, and serves as a reference for expected performance.
Experimental Protocols
Below are representative protocols for the quantification of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method for the analysis of this compound.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[3]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[1]
-
Detection: An Evaporative Light Scattering Detector (ELSD) can be used. For ELSD, the drift tube temperature and nebulizer gas pressure need to be optimized (e.g., 40 °C and 337 kPa).[1]
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure for fatty acid analysis and requires a derivatization step.[2]
-
Sample Preparation and Derivatization:
-
Extract the this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase volatility. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS).[2] For example, add 20 µL of HMDS and 150 µL of iso-octane and heat at 60 °C for 30 minutes.[2]
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 5% diphenyl-95% dimethylpolysiloxane column (e.g., HP-5MS).[2]
-
Injection: Inject the derivatized sample in splitless mode at a high temperature (e.g., 280 °C).[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C, hold for 2 minutes), then ramp up to a high temperature (e.g., 280 °C at 20 °C/min), and hold for a period (e.g., 10 minutes).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte.
-
-
Quantification: Use a deuterated internal standard for accurate quantification. Create a calibration curve by analyzing derivatized standards of this compound.
Cross-Validation Workflow
Cross-validation of the HPLC and GC-MS methods is essential to ensure the accuracy and reliability of the quantification results. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
This workflow begins with the preparation of identical sample aliquots, which are then analyzed by both the developed HPLC and GC-MS methods. The quantitative results from both techniques are then subjected to statistical analysis to determine the correlation and any potential bias between the methods. A successful cross-validation demonstrates that both methods provide comparable and reliable quantitative data for this compound.
References
A Comparative Guide: 12-Hydroxydodecanoic Acid vs. Adipic Acid for Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bio-Based and Petrochemical Diacid Monomers for High-Performance Polyamides
The landscape of polymer chemistry is undergoing a significant transformation, driven by the dual needs for high-performance materials and sustainable sourcing. Polyamides, a cornerstone of engineering plastics, are at the forefront of this evolution. Traditionally synthesized from petrochemical-derived monomers like adipic acid, there is a growing interest in bio-based alternatives that can offer comparable or even superior properties. This guide provides a detailed, data-driven comparison of two key diacid monomers: the bio-based 12-hydroxydodecanoic acid (12-HDA) and the conventional petrochemical, adipic acid.
Executive Summary
This guide delves into the synthesis and properties of polyamides derived from this compound and adipic acid. While adipic acid is the well-established building block for high-volume polyamides like Nylon 6,6, 12-HDA offers a renewable pathway to long-chain polyamides, such as Polyamide 12 (PA12), with distinct performance characteristics. The primary distinction lies in the length of the aliphatic chain, which significantly influences properties such as water absorption, dimensional stability, and flexibility. Polyamides from 12-HDA generally exhibit lower moisture absorption and greater dimensional stability, making them suitable for precision applications. In contrast, adipic acid-based polyamides are known for their high strength and thermal resistance.
Monomer Overview and Polyamide Structure
Adipic Acid: A six-carbon dicarboxylic acid, adipic acid is a primary component in the synthesis of Polyamide 6,6 (PA6,6), formed through polycondensation with hexamethylenediamine. Its shorter aliphatic chain leads to a higher concentration of amide groups, resulting in strong intermolecular hydrogen bonding.
This compound (12-HDA): A twelve-carbon hydroxy acid, 12-HDA can be used to produce long-chain polyamides. For instance, it is a precursor to 12-aminododecanoic acid, the monomer for Polyamide 12 (PA12). The longer hydrocarbon chain in 12-HDA-derived polyamides reduces the density of amide linkages, impacting the material's properties.
Performance Comparison: Experimental Data
The following table summarizes key performance metrics for polyamides derived from 12-HDA (represented by PA12) and adipic acid (represented by PA6,6). It is important to note that these values are compiled from various sources and may not represent a direct comparison under identical testing conditions.
| Property | Polyamide from 12-HDA (PA12) | Polyamide from Adipic Acid (PA6,6) |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~175-185 °C[1][2] | ~255-265 °C[3] |
| Glass Transition (Tg) | ~40-50 °C | ~50-80 °C |
| Heat Deflection Temp. | Lower than PA6,6 | Higher than PA12 |
| Mechanical Properties | ||
| Tensile Strength | ~40-55 MPa[4] | ~60-85 MPa |
| Flexural Modulus | ~1.2-1.5 GPa | ~2.3-3.0 GPa |
| Elongation at Break | ~100-300% | ~50-150% |
| Impact Strength (Izod) | High, especially at low temperatures | Good |
| Physical Properties | ||
| Density | ~1.01-1.03 g/cm³[4] | ~1.13-1.15 g/cm³ |
| Water Absorption (24h) | ~0.2-0.5%[3][5] | ~1.0-1.5%[6] |
| Dimensional Stability | Excellent[3] | Good |
| Chemical Resistance | ||
| Resistance to Oils/Fuels | Excellent | Excellent |
| Resistance to Acids/Bases | Good | Fair to Good |
Experimental Protocols
Synthesis of Polyamide 12 from 12-Aminododecanoic Acid (derived from 12-HDA)
Melt Polycondensation:
-
Monomer Preparation: 12-aminododecanoic acid is thoroughly dried under vacuum to remove any residual moisture, which can interfere with polymerization.
-
Polymerization: The dried monomer is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a vacuum line.
-
Heating and Inert Atmosphere: The reactor is purged with nitrogen and heated to a temperature of 260-300°C.
-
Polycondensation Reaction: The monomer melts and undergoes polycondensation, with the elimination of water. The reaction is typically carried out for 2-4 hours under a slow stream of nitrogen.
-
Vacuum Application: To drive the reaction to completion and achieve a high molecular weight polymer, a vacuum is applied for an additional 1-2 hours to facilitate the removal of water vapor.
-
Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled, and pelletized.
Synthesis of Polyamide 6,6 from Adipic Acid and Hexamethylenediamine
Melt Polycondensation:
-
Salt Formation: Equimolar amounts of adipic acid and hexamethylenediamine are dissolved in water to form a nylon salt solution (hexamethylenediammonium adipate). This step helps to ensure stoichiometric balance.
-
Concentration: The salt solution is concentrated by evaporating a portion of the water.
-
Polymerization: The concentrated salt solution is transferred to an autoclave.
-
Heating and Pressurization: The temperature is raised to approximately 220-235°C, and the pressure is allowed to rise to around 17 bar. This initial stage allows for the initiation of polymerization while preventing boiling.
-
Water Removal: The pressure is then slowly reduced, and the temperature is increased to about 270-280°C. This allows the water formed during condensation to be removed as steam, driving the polymerization reaction forward.
-
Vacuum Finishing: A vacuum may be applied in the final stages to remove the last traces of water and achieve the desired high molecular weight.
-
Extrusion and Pelletization: The molten PA6,6 is extruded, cooled, and cut into pellets.
Characterization of Polyamides
Standard techniques for characterizing the synthesized polyamides include:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide linkages. Characteristic peaks for the amide group include the N-H stretching vibration (~3300 cm⁻¹), the C=O stretching vibration (Amide I band, ~1630-1650 cm⁻¹), and the N-H bending vibration (Amide II band, ~1530-1550 cm⁻¹).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure and confirm monomer incorporation.[8][9][10]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the melting temperature (Tm) and glass transition temperature (Tg).[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[7]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
Logical Comparison Workflow
The following diagram illustrates the key decision-making factors and property trade-offs when choosing between 12-HDA and adipic acid for polyamide synthesis.
Caption: Monomer selection guide for polyamide synthesis.
Conclusion
The choice between this compound and adipic acid as a diacid monomer for polyamide synthesis is a nuanced decision that depends on the desired end-use application and sustainability goals.
-
This compound is a compelling choice for applications demanding high flexibility, excellent dimensional stability, and low moisture absorption. Its bio-based origin is a significant advantage for developing sustainable materials. The resulting long-chain polyamides are well-suited for precision engineering components, medical devices, and high-performance flexible tubing.
-
Adipic Acid remains the industry standard for producing high-strength, thermally resistant polyamides like PA6,6. Its cost-effectiveness and well-established production processes make it the preferred choice for high-volume applications in the automotive, textile, and electronics industries where robust mechanical performance is paramount.
For researchers and developers, the selection of the diacid monomer presents a clear trade-off between the established performance of petrochemical-based polyamides and the unique property profile and environmental benefits of their bio-based counterparts. As the demand for sustainable and high-performance polymers grows, the role of bio-based monomers like 12-HDA is expected to expand significantly, driving further innovation in polyamide chemistry.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. specialchem.com [specialchem.com]
- 3. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moisture Absorption by Various Polyamides and Their Associated Dimensional Changes | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Unambiguous Structure Elucidation of Novel 12-Hydroxydodecanoic Acid Derivatives by NMR and HRMS
A Comparative Guide for Researchers in Drug Discovery and Natural Product Chemistry
The precise structural confirmation of novel bioactive compounds is a cornerstone of modern drug development and natural product research. For derivatives of 12-hydroxydodecanoic acid, a versatile fatty acid with emerging biological roles, unambiguous characterization is paramount. This guide provides a comparative overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) in the structural elucidation of this compound and two of its derivatives: methyl 12-hydroxydodecanoate and a representative N-aryl amide, N-phenyl-12-hydroxydodecanamide.
Comparative Analysis of Spectroscopic Data
The structural modifications at the carboxylic acid moiety induce distinct and predictable changes in the NMR and HRMS data, providing a clear method for their differentiation and confirmation.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and confirming the identity of the derivatives. The data below illustrates the expected mass-to-charge ratios for the parent acid and its derivatives in negative and positive ion modes, respectively.
| Compound | Molecular Formula | Ionization Mode | Calculated m/z | Observed m/z | Error (ppm) |
| This compound | C₁₂H₂₄O₃ | ESI- | 215.1602 | 215.1605 | 1.4 |
| Methyl 12-hydroxydodecanoate | C₁₃H₂₆O₃ | ESI+ | 231.1904 | 231.1909 | 2.2 |
| N-phenyl-12-hydroxydodecanamide | C₁₈H₂₉NO₂ | ESI+ | 292.2220 | 292.2225 | 1.7 |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR Spectroscopy
The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. The tables below summarize the assigned ¹H and ¹³C NMR data for the three compounds, highlighting the key differences that arise from derivatization of the carboxyl group. All data is referenced to a typical deuterated solvent, such as CDCl₃.
Table 1: ¹H NMR Chemical Shift Assignments (δ, ppm)
| Position | This compound | Methyl 12-hydroxydodecanoate | N-phenyl-12-hydroxydodecanamide |
| 1 (-COOH/-COOCH₃/-CONHPh) | 11.5-12.0 (br s, 1H) | 3.67 (s, 3H) | 7.5-7.6 (m, 2H), 7.2-7.3 (m, 2H), 7.0-7.1 (m, 1H) |
| 2 (-CH₂-CO-) | 2.35 (t, J=7.5 Hz, 2H) | 2.30 (t, J=7.5 Hz, 2H) | 2.38 (t, J=7.5 Hz, 2H) |
| 3 (-CH₂-) | 1.63 (quint, J=7.5 Hz, 2H) | 1.63 (quint, J=7.5 Hz, 2H) | 1.65 (quint, J=7.5 Hz, 2H) |
| 4-10 (-(CH₂)₇-) | 1.25-1.40 (m, 14H) | 1.25-1.40 (m, 14H) | 1.25-1.40 (m, 14H) |
| 11 (-CH₂-CH₂OH) | 1.57 (quint, J=7.0 Hz, 2H) | 1.57 (quint, J=7.0 Hz, 2H) | 1.58 (quint, J=7.0 Hz, 2H) |
| 12 (-CH₂OH) | 3.64 (t, J=6.6 Hz, 2H) | 3.64 (t, J=6.6 Hz, 2H) | 3.65 (t, J=6.6 Hz, 2H) |
Table 2: ¹³C NMR Chemical Shift Assignments (δ, ppm)
| Position | This compound | Methyl 12-hydroxydodecanoate | N-phenyl-12-hydroxydodecanamide |
| 1 (-COOH/-COOCH₃/-CONHPh) | 179.8 | 174.4 | 172.5 |
| 2 (-CH₂-CO-) | 34.2 | 34.1 | 37.8 |
| 3 (-CH₂-) | 24.7 | 24.9 | 25.5 |
| 4-10 (-(CH₂)₇-) | 29.1-29.6 (multiple signals) | 29.1-29.6 (multiple signals) | 29.1-29.6 (multiple signals) |
| 11 (-CH₂-CH₂OH) | 32.8 | 32.8 | 32.8 |
| 12 (-CH₂OH) | 63.1 | 63.1 | 63.1 |
| -OCH₃ | - | 51.4 | - |
| Phenyl C (ipso) | - | - | 138.2 |
| Phenyl C (ortho) | - | - | 120.1 |
| Phenyl C (meta) | - | - | 128.9 |
| Phenyl C (para) | - | - | 124.2 |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate data acquisition.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Acquisition (¹H and ¹³C):
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2 s
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: 220-240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
Number of scans: 1024-4096
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (¹H-¹H Correlation Spectroscopy): Establishes proton-proton couplings within a spin system.
-
Pulse sequence: cosygpqf
-
Data points: 2048 in F2, 256-512 in F1
-
Number of scans: 2-4 per increment
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
Pulse sequence: hsqcedetgpsisp2.3
-
Spectral width: 12 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)
-
¹JCH coupling constant: Optimized for ~145 Hz
-
Number of scans: 2-8 per increment
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (and sometimes 4).
-
Pulse sequence: hmbcgplpndqf
-
Long-range coupling delay (ⁿJCH): Optimized for 8-10 Hz
-
Number of scans: 8-32 per increment
-
High-Resolution Mass Spectrometry (LC-HRMS)
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
LC-HRMS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: Q-TOF or Orbitrap mass analyzer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative mode for the carboxylic acid ([M-H]⁻); Positive mode for the ester and amide ([M+H]⁺ or [M+Na]⁺).
-
Scan Range: m/z 100-500.
-
Resolution: >10,000 FWHM.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion, which is then used to calculate the elemental composition.
Visualizing Workflows and Pathways
Experimental Workflow for Structure Elucidation
The logical flow of experiments for confirming the structure of a novel derivative is crucial for an efficient and comprehensive analysis.
Caption: Workflow for the synthesis, purification, and structural confirmation of novel compounds.
Potential Signaling Pathway Involvement
Hydroxy fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: Activation of the PPAR signaling pathway by a this compound (12-HDA) derivative.
Assessing the Cross-Reactivity of 12-Hydroxydodecanoic Acid in Fatty Acid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cross-reactivity of 12-Hydroxydodecanoic Acid (12-HDA) in immunoassays designed for the quantification of structurally similar, non-hydroxylated fatty acids. Understanding the specificity of fatty acid immunoassays is critical for accurate quantification in complex biological matrices where various fatty acid analogues may be present. This document outlines the principles of competitive immunoassays for fatty acids, presents hypothetical cross-reactivity data, and provides detailed experimental protocols to enable researchers to validate their own assays.
Introduction to Fatty Acid Immunoassays and Cross-Reactivity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are widely used for the detection and quantification of small molecules like fatty acids due to their high sensitivity and specificity. In a competitive ELISA for a specific fatty acid, an antibody is developed to recognize that molecule. The assay involves competition between the fatty acid in the sample and a labeled fatty acid for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the fatty acid in the sample.
Cross-reactivity is a critical parameter in any immunoassay, representing the extent to which the antibody binds to molecules other than the target analyte.[1] Structurally similar molecules, such as hydroxylated fatty acids in an assay designed for a non-hydroxylated counterpart, can potentially cross-react, leading to inaccurate measurements. The degree of cross-reactivity is dependent on the specificity of the antibody, which is determined by its ability to distinguish between the target analyte and other structurally related compounds.
Hypothetical Cross-Reactivity Data of 12-HDA in a Dodecanoic Acid Immunoassay
Due to the limited availability of public data specifically detailing the cross-reactivity of this compound in a dodecanoic acid (lauric acid) immunoassay, the following data is presented as a hypothetical model for illustrative purposes. This model is based on the general principles of antibody-antigen recognition, where structural modifications, such as the addition of a hydroxyl group, can significantly impact binding affinity. It is anticipated that the presence of a hydroxyl group on the terminal carbon of dodecanoic acid would alter its three-dimensional structure and polarity, thereby reducing its affinity for an antibody raised against the non-hydroxylated molecule.
Table 1: Hypothetical Competitive Binding of 12-HDA in a Dodecanoic Acid ELISA
| Analyte | IC50 (ng/mL) | % Cross-Reactivity* |
| Dodecanoic Acid (Lauric Acid) | 10 | 100% |
| This compound (12-HDA) | 500 | 2% |
| Decanoic Acid | 80 | 12.5% |
| Tetradecanoic Acid | 150 | 6.7% |
| Oleic Acid | > 1000 | < 1% |
*% Cross-Reactivity = (IC50 of Dodecanoic Acid / IC50 of Test Compound) x 100
This hypothetical data suggests that 12-HDA exhibits low cross-reactivity in an immunoassay designed for dodecanoic acid. Researchers should experimentally determine the cross-reactivity of 12-HDA and other relevant fatty acids in their specific assay system to ensure accurate quantification.
Experimental Protocols
To assess the cross-reactivity of 12-HDA in a fatty acid immunoassay, a competitive ELISA is the most common method.
Competitive ELISA Protocol for Dodecanoic Acid
This protocol outlines the steps for a competitive ELISA to determine the concentration of dodecanoic acid and to assess the cross-reactivity of 12-HDA.
Materials:
-
Microtiter plate coated with anti-dodecanoic acid antibody
-
Dodecanoic acid standard
-
This compound and other potential cross-reactants
-
Dodecanoic acid-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the dodecanoic acid standard. Prepare a range of concentrations for 12-HDA and other potential cross-reactants to be tested.
-
Competition Reaction: Add a fixed amount of dodecanoic acid-HRP conjugate to each well, followed by the addition of either the standard, sample, or potential cross-reactant.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for competitive binding to the antibody-coated plate.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the dodecanoic acid standard. Determine the IC50 values for dodecanoic acid and all tested cross-reactants. Calculate the percent cross-reactivity using the formula provided in the data table section.
Visualizing Experimental Workflow and Signaling Pathways
Competitive ELISA Workflow
The following diagram illustrates the workflow of a competitive ELISA for determining fatty acid concentration and assessing cross-reactivity.
Workflow for Competitive ELISA and Cross-Reactivity Assessment.
Potential Signaling Pathway Involvement of 12-HDA
While the specific signaling pathways of 12-HDA are not as well-elucidated as those of other fatty acids, hydroxylated fatty acids are known to be involved in various cellular processes. The diagram below illustrates a generalized signaling pathway where a fatty acid might act as a ligand for a G-protein coupled receptor (GPCR), a common mechanism for lipid signaling molecules.
Generalized Fatty Acid Signaling Pathway via a GPCR.
Conclusion
References
Benchmarking the performance of 12-HDA-based lubricants against ricinoleic acid-based ones.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lubricants based on 12-hydroxystearic acid (12-HDA) and ricinoleic acid. This information is intended to assist researchers and professionals in selecting the appropriate lubricant for their specific applications, with a focus on experimental data and methodologies.
Introduction
Both 12-hydroxystearic acid (12-HDA) and ricinoleic acid are fatty acids derived from castor oil that play significant roles in the formulation of bio-based lubricants. Ricinoleic acid, a monounsaturated, 18-carbon fatty acid, is the primary component of castor oil, accounting for up to 90% of its fatty acid content.[1] Its hydroxyl group imparts high viscosity and lubricity.[2] 12-HDA is a saturated fatty acid produced through the hydrogenation of ricinoleic acid.[3][4] This process of saturating the double bonds significantly influences its physical and chemical properties, leading to differences in lubricant performance.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of lubricants based on 12-HDA and ricinoleic acid. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Table 1: General Physicochemical Properties
| Property | 12-HDA-Based Lubricants | Ricinoleic Acid-Based Lubricants | Key Differences |
| Physical State at Room Temp. | Waxy solid[5][6] | Viscous liquid[1] | 12-HDA's saturation leads to a higher melting point. |
| Primary Function in Lubricants | Thickening agent (gellant) in greases[3][4] | Base oil, lubricity additive[2][7] | 12-HDA provides structure to greases, while ricinoleic acid is often the primary lubricating fluid. |
| Key Structural Feature | Saturated 18-carbon chain with a hydroxyl group | Unsaturated 18-carbon chain with a hydroxyl group | The presence of a double bond in ricinoleic acid affects its oxidative stability. |
Table 2: Tribological Performance Data
| Performance Metric | 12-HDA-Based Lubricants (Greases) | Ricinoleic Acid-Based Lubricants (Oils) | Significance in Lubrication |
| Oxidation Stability | High[8] | Moderate to Low[9] | Resistance to degradation at high temperatures, leading to longer lubricant life. |
| Water Resistance | Excellent[8] | Moderate | Ability to maintain lubricating properties in the presence of water. |
| Thermal Stability | High, with dropping points up to ~200°C for lithium greases[8] | Good, but can form gums at high temperatures[9] | Performance consistency across a range of operating temperatures. |
| Wear Prevention | Effective as an anti-wear additive[10] | Good inherent lubricity and anti-wear properties[11] | Protection of surfaces from wear and damage under load. |
Experimental Protocols
The data presented in this guide is typically generated using standardized test methods. Below are detailed methodologies for key experiments used to evaluate lubricant performance.
Viscosity Measurement (ASTM D445)
Objective: To determine the kinematic viscosity of a liquid lubricant, which is a measure of its resistance to flow under gravity.
Methodology:
-
A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.
-
The lubricant sample is drawn into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The time taken for the lubricant to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Four-Ball Wear Test (ASTM D4172 for oils, ASTM D2266 for greases)
Objective: To assess the wear-preventive characteristics of a lubricant.
Methodology:
-
Three steel balls are clamped together in a cup and covered with the lubricant under evaluation.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, temperature, and speed for a set duration (e.g., 40 kg, 75°C, 1200 rpm for 60 minutes).[12]
-
After the test, the average diameter of the wear scars on the three stationary balls is measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear properties.[13]
Oxidation Stability Test (e.g., Rotating Pressure Vessel Oxidation Test - ASTM D2272)
Objective: To evaluate the oxidation stability of a lubricant in the presence of oxygen and a catalyst.
Methodology:
-
A sample of the lubricant is placed in a pressure vessel with a copper catalyst coil.
-
The vessel is filled with oxygen to a specified pressure.
-
The vessel is placed in a heated bath and rotated at a constant speed.
-
The time taken for the oxygen pressure to drop by a specified amount is measured.
-
A longer time indicates higher oxidation stability.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of 12-HDA and ricinoleic acid-based lubricants.
Caption: Derivation of 12-HDA and Ricinoleic Acid from Castor Oil.
Caption: Experimental workflow for comparing lubricant performance.
Conclusion
The choice between 12-HDA-based and ricinoleic acid-based lubricants is highly dependent on the specific application requirements.
-
12-HDA-based lubricants , typically in the form of greases, are well-suited for applications requiring high thermal and oxidative stability, as well as excellent water resistance.[8] The saturated nature of 12-HDA contributes to its robustness in demanding environments.[3]
-
Ricinoleic acid-based lubricants offer excellent inherent lubricity and viscosity, making them effective as base oils.[2] However, their unsaturated nature can be a limitation in applications with high temperatures and oxidative stress, although this can be mitigated through the use of additives.[9]
For researchers and professionals, understanding these fundamental differences, supported by the experimental data and protocols outlined in this guide, is crucial for making informed decisions in lubricant selection and formulation. Further direct comparative studies under identical conditions would be beneficial to provide more precise quantitative comparisons.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. tribology.rs [tribology.rs]
- 3. castoroil.in [castoroil.in]
- 4. atamankimya.com [atamankimya.com]
- 5. 12HSA – Dehnar Tech Company [orizzonteoil.com]
- 6. 12-HYDROXY STEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Bio-additives Derived from Ricinoleic Acid and Choline with Improved Tribological Properties in Lithium Base Grease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. Castor oil - Wikipedia [en.wikipedia.org]
- 10. docsdrive.com [docsdrive.com]
- 11. researchgate.net [researchgate.net]
- 12. fluoramics.com [fluoramics.com]
- 13. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
Safety Operating Guide
Proper Disposal of 12-Hydroxydodecanoic Acid: A Guide for Laboratory Professionals
For immediate reference, 12-Hydroxydodecanoic acid is not classified as a hazardous substance under the OSHA 29 CFR 1910.1200 standard.[1][2] However, adherence to standard laboratory safety and waste disposal protocols is essential to ensure a safe and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
While this compound is not considered hazardous, prudent laboratory practices necessitate the use of personal protective equipment (PPE) and adherence to safe handling guidelines.
| Precautionary Measure | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] | Protects against accidental splashes or dust exposure. |
| Skin Protection | Wear protective gloves and a lab coat.[1] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation occurs.[1] | Minimizes inhalation of dust, especially for the powdered form. |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2] | Reduces the concentration of airborne particles. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] | Ensures chemical stability and prevents contamination. |
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must comply with all applicable federal, state, and local regulations.[1] The following procedure outlines the recommended steps for safe disposal:
-
Waste Identification and Segregation:
-
Although not classified as hazardous, it is best practice to treat waste this compound as a chemical waste.
-
Segregate it from incompatible materials. Based on its chemical nature (a carboxylic acid), it should not be stored with strong bases or oxidizing agents.
-
Solid waste (e.g., contaminated paper towels, gloves) should be collected separately from liquid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.[3][4]
-
The container must be clearly labeled as "Hazardous Waste" (or as required by your institution's specific guidelines) and list the full chemical name: "this compound".[5]
-
Ensure the container is kept closed except when adding waste.[3]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is approaching (typically 90 days for large quantity generators), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4][7]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated.[1]
-
For a solid spill, prevent dust formation by covering it with a plastic sheet or tarp.[1]
-
Mechanically take up the spilled material and place it in a suitable container for disposal.[1][2]
-
Clean the contaminated surface thoroughly.[1]
-
All materials used for spill cleanup should be disposed of as chemical waste.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Regulatory Framework
The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] For academic and research laboratories, EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste, providing more flexibility.[6] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.[3][5]
References
Essential Safety and Logistics for Handling 12-Hydroxydodecanoic Acid
For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for 12-Hydroxydodecanoic Acid. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, often in powdered form. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is crucial to handle it with care to minimize exposure and potential irritation.[1] The primary risks are associated with the inhalation of dust and contact with eyes and skin.
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye contact with the powder, which can cause irritation. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile).- Laboratory coat. | To avoid direct skin contact. Although not considered a skin irritant, good laboratory practice dictates avoiding contact. |
| Respiratory Protection | - N95 dust mask or a NIOSH/MSHA-approved respirator. | Recommended when handling large quantities or when dust generation is likely, to prevent inhalation. |
Safe Handling and Operational Plan
To minimize the risk of exposure and contamination, the following operational procedures should be strictly followed:
-
Engineering Controls: Handle this compound in a well-ventilated area.[1] A fume hood is recommended, especially when weighing or transferring the powder, to control dust.
-
Handling Practices:
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
-
After Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1][3]
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Spill and Accidental Release Measures
In case of a spill:
-
Evacuate the immediate area if a large amount of dust is generated.
-
Ventilate the area.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill. Use a method that avoids dust generation, such as gently covering the spill with a damp paper towel or using a HEPA-filtered vacuum.
-
Clean-up. Carefully scoop the material into a suitable container for disposal.
-
Decontaminate the area with a suitable cleaning agent.
Storage and Disposal Plan
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1]
-
Disposal: this compound is not typically classified as hazardous waste.[1] However, disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1] For small quantities of solid, non-hazardous chemical waste, disposal in the regular trash in a sealed container is often acceptable. Do not dispose of down the drain or in a way that could create dust in the environment.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
